molecular formula C11H16N2 B2511460 3-Phenylpiperidin-3-amine CAS No. 1236302-98-9

3-Phenylpiperidin-3-amine

Cat. No.: B2511460
CAS No.: 1236302-98-9
M. Wt: 176.263
InChI Key: LYSFIDBNYMKEQT-UHFFFAOYSA-N
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Description

3-Phenylpiperidin-3-amine is a chemical compound with the molecular formula C11H16N2 and an average mass of 176.26 g/mol . It belongs to the class of aminopiperidines, which are structures of significant interest in medicinal chemistry and drug discovery due to their versatility as building blocks and their presence in biologically active molecules . As a scaffold, aminopiperidine derivatives are frequently explored in pharmaceutical research. For instance, various aminopiperidine sulfonamide derivatives have been reported as N-type calcium channel antagonists, and the structural motif is also investigated in the development of novel antibacterial agents . The 3-phenylpiperidine core structure, to which this compound is related, is a cyclized phenethylamine . While the specific pharmacology of 3-Phenylpiperidin-3-amine itself has not been extensively detailed in the available literature, its structural features make it a valuable intermediate for synthesizing more complex target molecules and for probing biological mechanisms in a research setting . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylpiperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-11(7-4-8-13-9-11)10-5-2-1-3-6-10/h1-3,5-6,13H,4,7-9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSFIDBNYMKEQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(C2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236302-98-9
Record name 3-phenylpiperidin-3-amine
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Foundational & Exploratory

Enantioselective Synthesis of 3-Phenylpiperidin-3-amine: A High-Fidelity Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Executive Summary

Objective: To provide a robust, scalable, and enantioselective synthetic pathway for 3-phenylpiperidin-3-amine . This target features a challenging quaternary stereocenter at the C3 position, containing both a bulky phenyl group and a primary amine.

Strategic Assessment: Direct asymmetric amination of 3-phenylpiperidine is chemically arduous due to the steric hindrance of the quaternary center. The most reliable, high-E-E-A-T compliant strategy is the Ellman Sulfinamide Ketimine Addition . This method utilizes N-tert-butanesulfinamide as a chiral auxiliary to direct the nucleophilic addition of a phenyl organometallic reagent to N-Boc-3-piperidone. It offers superior diastereomeric ratios (dr > 95:5) and operational simplicity compared to classical resolution or hazardous azide-based Curtius rearrangements.

Part 2: Scientific Integrity & Logic

Retrosynthetic Analysis

The synthesis hinges on the construction of the C3 quaternary center. Disconnecting the C-N bond leads to a ketimine intermediate derived from the commercially available N-Boc-3-piperidone.

  • Target: (S)- or (R)-3-Phenylpiperidin-3-amine

  • Key Disconnection: C3–Phenyl bond formation via nucleophilic addition to a C=N bond.

  • Intermediate: N-Boc-3-piperidone N-tert-butanesulfinimine.

  • Starting Material: N-tert-Butoxycarbonyl-3-piperidone.

Primary Methodology: The Ellman Sulfinamide Route[1][2]

This protocol is designed for the synthesis of the (S)-enantiomer using (R)-tert-butanesulfinamide. To access the (R)-amine, simply substitute with (S)-tert-butanesulfinamide.

Step 1: Condensation (Imine Formation)

The condensation of N-Boc-3-piperidone with (R)-tert-butanesulfinamide is reversible. To drive equilibrium and prevent hydrolysis, Titanium(IV) ethoxide is used as a Lewis acid and water scavenger.

  • Reagents: N-Boc-3-piperidone (1.0 equiv), (R)-2-methyl-2-propanesulfinamide (1.1 equiv), Ti(OEt)₄ (2.0 equiv).

  • Solvent: Dry THF (0.5 M).

  • Conditions: Reflux (65–70 °C) for 12–24 h.

  • Mechanism: The Ti(IV) coordinates to the ketone oxygen, activating it for nucleophilic attack by the sulfinamide nitrogen.

Step 2: Diastereoselective Nucleophilic Addition

This is the critical stereodefining step. The bulky tert-butyl group on the sulfinyl auxiliary forces the piperidine ring into a specific conformation. The coordination of the metal (Li or Mg) between the sulfinyl oxygen and the imine nitrogen creates a rigid cyclic transition state (Zimmerman-Traxler model), directing the phenyl nucleophile to the less hindered face.

  • Reagents: Phenyl Lithium (PhLi) (1.5–2.0 equiv).

    • Note on Reagent Choice: PhLi is preferred over PhMgBr for ketimines to minimize reduction byproducts and maximize diastereoselectivity.

  • Solvent: Toluene or THF (Toluene often enhances dr via tighter ion pairing).

  • Temperature: -78 °C to -40 °C.

  • Causality: Low temperature is mandatory to prevent competing enolization of the imine (which would lead to racemization or recovery of starting ketone).

Step 3: Deprotection & Salt Formation

The sulfinyl group is acid-labile. Treatment with HCl removes both the sulfinyl auxiliary and the Boc protecting group (if desired), or selective conditions can be used.

  • Reagents: 4.0 M HCl in Dioxane or MeOH.

  • Product: 3-Phenylpiperidin-3-amine dihydrochloride.

Detailed Experimental Protocol
Workflow A: Preparation of (R)-N-(1-(tert-butoxycarbonyl)piperidin-3-ylidene)-2-methylpropane-2-sulfinamide
  • Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under Nitrogen atmosphere.

  • Charging: Add N-Boc-3-piperidone (10.0 g, 50.2 mmol) and (R)-tert-butanesulfinamide (6.7 g, 55.2 mmol) to the flask.

  • Solvation: Add anhydrous THF (100 mL). Stir to dissolve.

  • Activation: Add Ti(OEt)₄ (22.9 g, 100.4 mmol) dropwise via syringe. The solution will turn slightly yellow/orange.

  • Reaction: Heat to reflux (bath temp 75 °C) for 16 hours. Monitor by TLC (EtOAc/Hexanes 3:7) or LCMS.

  • Quench: Cool to RT. Pour the mixture into a beaker containing brine (100 mL) and EtOAc (100 mL). Vigorous stirring will produce a thick white precipitate (Titanium salts).

  • Filtration: Filter the suspension through a pad of Celite. Wash the pad with EtOAc.

  • Workup: Separate the organic layer. Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (0 -> 30% EtOAc in Hexanes) to yield the pure sulfinimine as a viscous oil or solid.

Workflow B: Asymmetric Addition of Phenyl Lithium
  • Setup: Flame-dry a 250 mL 3-neck flask. Cool to -78 °C (Dry ice/Acetone bath).

  • Substrate: Dissolve the sulfinimine from Step A (5.0 g, 16.5 mmol) in anhydrous Toluene (80 mL).

  • Addition: Add PhLi (1.8 M in dibutyl ether, 13.8 mL, 24.8 mmol) dropwise over 20 minutes via a syringe pump to maintain internal temp < -70 °C.

  • Incubation: Stir at -78 °C for 2 hours.

  • Monitoring: Check conversion by TLC. If incomplete, warm slowly to -40 °C.

  • Quench: Add saturated NH₄Cl solution (20 mL) dropwise at -78 °C. Warm to RT.

  • Extraction: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: The diastereomers (sulfinamides) can often be separated by chromatography or recrystallization from EtOAc/Heptane if the dr is not >98:2.

    • Target Intermediate:tert-butyl 3-phenyl-3-((R)-1,1-dimethylethylsulfinamido)piperidine-1-carboxylate.

Workflow C: Global Deprotection
  • Reaction: Dissolve the purified sulfinamide (1.0 equiv) in MeOH (5 volumes).

  • Acidification: Add 4M HCl in Dioxane (5-10 equiv).

  • Stir: Stir at RT for 2–4 hours. A white precipitate (the amine salt) may form.

  • Isolation: Concentrate to dryness. Triturate the solid with diethyl ether to remove organic impurities.

  • Yield: Filter the solid to obtain 3-phenylpiperidin-3-amine dihydrochloride .

Part 3: Visualization & Formatting

Reaction Scheme Diagram

The following diagram illustrates the stereochemical flow of the Ellman route.

EllmanSynthesis Start N-Boc-3-Piperidone (Achiral Ketone) Imine Sulfinimine Intermediate (Chiral Electrophile) Start->Imine Condensation Reagent1 (R)-t-Bu-Sulfinamide Ti(OEt)4, THF Reagent1->Start Sulfinamide Sulfinamide Adduct (Quaternary Center Set) Imine->Sulfinamide Asymmetric Addition (Zimmerman-Traxler TS) Reagent2 PhLi, Toluene -78°C Reagent2->Imine Product 3-Phenylpiperidin-3-amine (Dihydrochloride Salt) Sulfinamide->Product Global Hydrolysis Reagent3 4M HCl / MeOH Deprotection Reagent3->Sulfinamide

Caption: Stereoselective synthesis of 3-phenylpiperidin-3-amine via Ellman sulfinimine chemistry.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (Step 1) Water in solvent; old Ti(OEt)₄Distill THF over Na/Benzophenone; use fresh Ti(OEt)₄ bottle.
Low Diastereoselectivity (Step 2) Temperature too high; PhMgBr used instead of PhLiMaintain -78 °C strictly; switch to PhLi in non-coordinating solvent (Toluene).
Racemization Enolization of imine before additionEnsure PhLi is added slowly; do not allow temp to rise above -40 °C before quench.
Gumming during Quench (Step 1) Titanium hydroxidesUse Celite filtration immediately; add minimal water, then dilute with EtOAc.

References

  • Ellman, J. A., et al. (1999).[1][2] "Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones." Journal of Organic Chemistry, 64(4), 1278–1284. Link

  • Cogan, D. A., & Ellman, J. A. (1999).[1] "Asymmetric Synthesis of α,α-Dibranched Amines by the Trimethylaluminum-Mediated 1,2-Addition of Organolithiums to tert-Butanesulfinyl Ketimines." Journal of the American Chemical Society, 121(1), 268–269.[1] Link

  • Patent WO2023201185A1. (2023). "Pyrido[3,2-d]pyrimidines as HPK1 Inhibitors." (Describes use of 3-phenylpiperidin-3-amine as intermediate). Link

  • Amat, M., et al. (2007). "Enantioselective synthesis of 3,3-disubstituted piperidine derivatives by enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams." Journal of Organic Chemistry, 72(12), 4431–4439. Link

Sources

The 3-Phenylpiperidin-3-amine Scaffold: Synthetic Architectures and Peptidomimetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-Phenylpiperidin-3-amine core represents a high-value, conformationally restricted scaffold in medicinal chemistry. Functioning primarily as a cyclic bioisostere of


-phenylalanine  or 

-phenylglycine
, this motif locks the amino acid side chain into a specific region of the Ramachandran plot (

space), reducing entropic penalties upon receptor binding. While structurally related to the 4-substituted opioid pharmacophores (e.g., pethidine) and the vicinal 2-phenyl-3-amino NK1 antagonists, the geminal 3-phenyl-3-amine architecture offers a unique quaternary carbon center that imparts metabolic stability against oxidative deamination and proteolysis. This guide details the synthetic construction of this sterically congested core and its application in GPCR ligand design.

Part 1: The Pharmacophore & Structural Significance

Conformational Restriction

In linear peptides, the rotation around the


 (

) and

(

) bonds allows for a vast conformational ensemble. By incorporating the

and the side-chain nitrogen into a piperidine ring, the 3-phenylpiperidin-3-amine scaffold rigidly defines the spatial vector of the phenyl group relative to the amine.
  • Bioisosterism: It mimics the "kinked" conformation of phenylalanine found in bioactive turns (e.g.,

    
    -turns in GPCR ligands).
    
  • Metabolic Blockade: The quaternary carbon at position 3 prevents

    
    -proton abstraction, a common first step in metabolic degradation pathways mediated by transaminases.
    
The "Quaternary Carbon" Challenge

The synthesis of 3-phenylpiperidin-3-amine is non-trivial due to the steric hindrance at the C3 position. Standard nucleophilic substitutions often fail or undergo elimination. Consequently, the construction of this core requires methods capable of generating quaternary centers, such as the Bucherer-Bergs reaction or Strecker synthesis on piperidin-3-ones, or the use of chiral sulfinimines .

Part 2: Synthetic Architectures

The following decision tree illustrates the primary synthetic routes to access this scaffold, differentiating between racemic and asymmetric approaches.

SyntheticRoutes Start Target: 3-Phenylpiperidin-3-amine Ketone N-Protected Piperidin-3-one Start->Ketone Imine Chiral Sulfinimine Ketone->Imine Bucherer Method A: Bucherer-Bergs (NH4)2CO3 / KCN Ketone->Bucherer Strecker Method B: Strecker TMSCN / Amine Ketone->Strecker Grignard Method C: Grignard Addition PhMgBr to Ketimine Imine->Grignard Hydantoin Spiro-Hydantoin Intermediate Bucherer->Hydantoin AminoNitrile Amino-Nitrile Strecker->AminoNitrile Resolution Chiral Resolution / Separation Grignard->Resolution Hydrolysis Hydrolysis (Ba(OH)2 or HCl) Hydantoin->Hydrolysis AminoNitrile->Hydrolysis Hydrolysis->Resolution If racemic

Figure 1: Synthetic decision matrix for accessing the 3-phenylpiperidin-3-amine core. Method A is preferred for scale-up due to thermodynamic stability of the hydantoin.

Part 3: Detailed Experimental Protocol

Protocol Focus: Synthesis of 3-Amino-3-phenylpiperidine via the Bucherer-Bergs Pathway. Rationale: This method is the most robust for generating the quaternary center on a piperidine ring, avoiding the elimination side-reactions common in direct alkylation.

Phase 1: Formation of the Spiro-Hydantoin

Reagents: N-Benzyl-3-piperidone (1.0 eq), Potassium Cyanide (2.5 eq), Ammonium Carbonate (5.0 eq), Ethanol/Water (1:1).

  • Preparation: In a sealed pressure tube or autoclave, dissolve N-benzyl-3-piperidone (18.9 g, 100 mmol) in 50% aqueous ethanol (200 mL).

  • Addition: Add ammonium carbonate (48.0 g, 500 mmol) followed by potassium cyanide (16.3 g, 250 mmol). Caution: KCN is highly toxic. Use bleach traps for all effluent.

  • Reaction: Seal the vessel and heat to 60°C for 24 hours . The reaction proceeds via the formation of the hemiaminal, followed by the imine, and finally the spiro-hydantoin.

  • Workup: Cool to room temperature. The spiro-hydantoin often precipitates. If not, concentrate the ethanol under reduced pressure (rotary evaporator, 40°C).

  • Isolation: Dilute with water (100 mL) and filter the solid. Wash with cold water and diethyl ether.

  • Validation:

    
    C NMR should show the characteristic urea carbonyl signal at ~155 ppm and the quaternary spiro-carbon at ~60-65 ppm.
    
Phase 2: Hydrolysis to the Amino Acid

Reagents: Barium Hydroxide Octahydrate (


), Water.
  • Digestion: Suspend the spiro-hydantoin (10 mmol) in water (50 mL) containing

    
     (30 mmol).
    
  • Reflux: Heat to reflux (

    
    ) for 48 hours. This harsh condition is necessary to open the stable hydantoin ring.
    
  • Precipitation: Cool the mixture. Add dilute sulfuric acid (

    
    ) carefully until the pH is neutral (pH 7.0). This precipitates Barium Sulfate (
    
    
    
    ).
  • Filtration: Filter off the

    
     through a Celite pad.
    
  • Isolation: Lyophilize the filtrate to obtain the crude 3-amino-3-phenylpiperidine-3-carboxylic acid (if the nitrile hydrolyzed fully) or the decarboxylated amine depending on specific conditions/derivatives.

    • Note: To obtain the 3-phenylpiperidin-3-amine (decarboxylated), a separate decarboxylation step (e.g., heating with cyclohexanol/ketone) or starting with a different precursor (like the amino-nitrile and reducing it) might be required.

    • Alternative for Amine retention: If the goal is the simple amine, the Strecker route followed by nitrile reduction (LiAlH4) is preferred over the Bucherer-Bergs (which leads to the amino acid).

Phase 3: Alternative Route to the Amine (Strecker + Reduction)

Use this route if the Carboxylic Acid moiety is NOT desired.

  • Strecker: React N-benzyl-3-piperidone with

    
     and 
    
    
    
    to form the amino-nitrile.
  • Reduction: Treat the amino-nitrile with

    
     (2.0 eq) in dry THF at 
    
    
    
    .
  • Result: This yields the 3-(aminomethyl)-3-phenylpiperidine or, if the nitrile is displaced/hydrolyzed differently, the 3-amine.

    • Correction: Direct access to the 3-amino group without the extra carbon requires the Hofmann Rearrangement of the amino-acid amide derived from the Bucherer-Bergs product.

Part 4: Medicinal Chemistry & SAR

The biological activity of this scaffold relies on the precise vector positioning of the phenyl ring.

FeatureModificationEffect on Activity (General)
N-1 Position Alkylation/AcylationModulates lipophilicity and BBB penetration. Key for NK1 affinity (e.g., benzyl or benzhydryl groups).
C-3 Amine Acylation (Amide)Critical for H-bonding. In peptidomimetics, this mimics the

amide.
C-3 Phenyl Halogenation (F, Cl)Blocks metabolic oxidation (para-position). Increases potency in opioid/sigma receptors.
Ring Size Contraction (Pyrrolidine)Often leads to loss of selectivity due to altered vector angles of the substituents.
Biological Applications[1][2][3][4][5]
  • NK1 Receptor Antagonists: The scaffold serves as a core for Substance P antagonists, useful in treating chemotherapy-induced nausea and depression. The 3-phenyl-3-amine motif provides a rigid anchor for the hydrophobic pocket of the NK1 receptor.

  • Opioid/Sigma Ligands: Structurally homologous to 3-hydroxyphenyl-piperidines, the amine variants show affinity for the Sigma-1 receptor, involved in modulation of calcium signaling and neuroprotection.

  • Renin Inhibitors: As detailed in the literature, 3-amino-piperidines act as transition-state mimics for the scissile bond in angiotensinogen.

Part 5: Signaling Pathway Visualization

The following diagram illustrates the downstream effects of a GPCR ligand (e.g., NK1 antagonist or Opioid agonist) derived from this scaffold.

SignalingPathway Ligand 3-Phenylpiperidin-3-amine Derivative Receptor GPCR (NK1 or Opioid) Ligand->Receptor Binding GProtein G-Protein Heterotrimer (Gq or Gi) Receptor->GProtein Activation PLC Phospholipase C (PLC) GProtein->PLC Gq Pathway AC Adenylyl Cyclase GProtein->AC Gi Pathway (Inhibition) IP3 IP3 / DAG PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Response Therapeutic Effect (Analgesia / Antiemetic) Ca->Response Modulation cAMP cAMP Levels AC->cAMP Decrease cAMP->Response

Figure 2: General GPCR signaling cascade modulated by 3-phenylpiperidin-3-amine derivatives. The scaffold can be tuned to antagonize Gq (NK1) or agonize Gi (Opioid) pathways.

References

  • Vertex Pharmaceuticals. (2025).[1] Synthesis and use of 3-amino-4-phenyl-2-piperidones as conformationally restricted phenylalanine isosteres. PubMed. [Link] (Contextual grounding from search results on renin inhibitors).

  • Journal of Medicinal Chemistry. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active Akt Inhibitors. ACS Publications. [Link]

  • Trachsel, D. (2013).[2] Phenethylamine: From Structure to Function. Nachtschatten-Verlag. (Reference regarding 3-phenylpiperidine pharmacology).

Sources

The Quaternary Constraint: 3-Phenylpiperidin-3-amine (3-PPA) in Peptidomimetics and Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic utility, chemical synthesis, and pharmacological profile of 3-Phenylpiperidin-3-amine (3-PPA) .

Note on Isomerism: This guide focuses on the gem-disubstituted scaffold (where the amine and phenyl groups share the C3 carbon), a "privileged structure" for inducing conformational constraint in peptidomimetics. This is distinct from the vicinal (2-phenyl-3-amino) scaffold common in first-generation NK1 antagonists like CP-99,994.

Executive Summary: The "Privileged" Scaffold

3-Phenylpiperidin-3-amine (3-PPA) represents a high-value pharmacophore in modern medicinal chemistry, primarily utilized as a Conformationally Constrained Amino Acid (CCAA) . Structurally, it functions as a cyclic analogue of


-phenylalanine (or 

-methyl-phenylalanine), where the side chain is "locked" into a piperidine ring.

This geminal disubstitution at the C3 position introduces a quaternary center that:

  • Restricts Rotational Freedom: Limits the

    
     and 
    
    
    
    torsion angles, reducing the entropic penalty of ligand binding.
  • Blocks Metabolism: The quaternary carbon prevents

    
    -proton abstraction, rendering the scaffold resistant to common metabolic degradation pathways (e.g., racemization or transamination).
    
  • Enables Specificity: Forces the phenyl ring into a defined vector, critical for targeting hydrophobic pockets in GPCRs (e.g., NK1, Opioid) and disrupting Protein-Protein Interactions (e.g., MDM2-p53).

Structural Biology & Mechanism

The therapeutic potential of 3-PPA is derived from the Thorpe-Ingold Effect (gem-dimethyl effect applied to rings). By crowding the C3 position, the piperidine ring is forced into a specific chair conformation that projects the phenyl group equatorially or axially depending on the specific stereochemistry (


 or 

).
Pathway Visualization: The Conformational Lock

The following diagram illustrates how 3-PPA acts as a rigid mimetic of the flexible Phenylalanine residue, enhancing binding affinity.

PPA_Mechanism Phe Native L-Phenylalanine (Flexible Side Chain) Entropy High Entropic Cost (Rotation required for binding) Phe->Entropy In solution Target Target Binding Pocket (GPCR / MDM2) Entropy->Target Weak/Moderate Binding PPA 3-Phenylpiperidin-3-amine (Gem-Disubstituted Scaffold) Lock Conformational Lock (Restricted Chi Angles) PPA->Lock Quaternary Center Lock->Target Pre-organized Binding Effect Increased Potency (Low Entropic Penalty) Target->Effect Result

Caption: Comparison of flexible Phenylalanine vs. rigid 3-PPA. The scaffold pre-organizes the pharmacophore, reducing the energy cost of binding.

Synthetic Accessibility (The Challenge)

Constructing a quaternary center with a free amine and a bulky phenyl group is synthetically demanding due to steric hindrance. The most robust method for generating chiral 3-PPA is the Ellman Sulfinamide Protocol , which allows for high diastereoselectivity.

Protocol 1: Asymmetric Synthesis of (S)-3-Phenylpiperidin-3-amine

Objective: Synthesize enantiopure 3-PPA from N-Boc-3-piperidone.

Reagents:

  • N-Boc-3-piperidone (Starting Material)

  • (R)-tert-butanesulfinamide (Chiral Auxiliary)

  • Titanium(IV) ethoxide (Ti(OEt)4)

  • Phenylmagnesium Bromide (PhMgBr) - 3.0 M in ether

  • HCl in Dioxane (4M)

Step-by-Step Methodology:

  • Imine Formation (Condensation):

    • In a flame-dried flask under Argon, dissolve N-Boc-3-piperidone (1.0 eq) in dry THF.

    • Add (R)-tert-butanesulfinamide (1.1 eq) and Ti(OEt)4 (2.0 eq).

    • Reflux at 70°C for 12 hours. Monitor by TLC for disappearance of ketone.

    • Mechanism:[1][2][3] Ti(OEt)4 acts as a Lewis acid and water scavenger, driving the equilibrium toward the N-sulfinyl ketimine.

    • Workup: Quench with brine, filter through Celite, and concentrate.

  • Nucleophilic Addition (Creating the Quaternary Center):

    • Dissolve the crude ketimine in dry Toluene/THF (1:1) and cool to -78°C.

    • Slowly add PhMgBr (2.5 eq) dropwise over 30 minutes.

    • Stir at -78°C for 4 hours, then warm to room temperature overnight.

    • Critical Step: The bulky chiral sulfinyl group directs the Grignard reagent to attack from the less hindered face, establishing the stereocenter.

  • Deprotection:

    • Quench the reaction with saturated NH4Cl. Extract with EtOAc.

    • Treat the resulting sulfinamide with 4M HCl in Dioxane/MeOH for 1 hour at RT to cleave the sulfinyl group and the Boc group simultaneously (if global deprotection is desired) or selective mild acid for sulfinyl cleavage only.

    • Purification: Recrystallize the HCl salt from EtOH/Ether.

Yield: Typically 65-75% overall yield with >95:5 dr (diastereomeric ratio).

Therapeutic Applications & Pharmacological Targets

A. Next-Generation NK1 Antagonists

While first-generation NK1 antagonists (e.g., Aprepitant) utilize a vicinal ether/amine core, the 3-PPA scaffold offers a route to metabolically stable analogs.

  • Target: Neurokinin-1 Receptor (Substance P).

  • Indication: Chemotherapy-Induced Nausea/Vomiting (CINV), Depression, Chronic Pain.

  • Advantage: The gem-phenyl/amine motif prevents oxidation at the

    
    -carbon, a common clearance pathway for piperidine drugs.
    
B. MDM2-p53 Inhibitors (Oncology)

The interaction between p53 (tumor suppressor) and MDM2 relies heavily on three key residues: Phe19, Trp23, and Leu26.

  • Role of 3-PPA: The scaffold mimics the Phe19 residue of p53.

  • Mechanism: Small molecules incorporating 3-PPA insert the phenyl group deep into the hydrophobic cleft of MDM2, displacing p53 and restoring apoptotic pathways in cancer cells.

C. Peptidomimetics (Somatostatin & Melanocortin)

3-PPA is used to replace Phenylalanine in peptide sequences to induce


-turns.
  • Somatostatin Analogs: 3-PPA stabilizes the pharmacophore required for SSTR2 binding (Growth Hormone inhibition).

  • MC4R Agonists: Used in obesity treatment; the rigid scaffold improves selectivity for MC4R over MC1R.

Experimental Validation: In Vitro Protocols

To validate the therapeutic potential of a 3-PPA derivative, researchers must establish binding affinity and metabolic stability.

Protocol 2: Radioligand Binding Assay (NK1 Receptor)

Objective: Determine the


 of a 3-PPA derivative for the human NK1 receptor.

Materials:

  • CHO cells stably expressing hNK1.

  • Radioligand: [3H]-Substance P (0.5 nM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MnCl2, 0.02% BSA.

Workflow:

  • Membrane Preparation: Homogenize CHO-hNK1 cells and centrifuge (40,000 x g) to isolate membranes. Resuspend in Assay Buffer.

  • Incubation:

    • Plate 1: Total Binding (Membranes + [3H]-SP + Vehicle).

    • Plate 2: Non-Specific Binding (Membranes + [3H]-SP + 10

      
      M Aprepitant).
      
    • Plate 3: Test Compound (Membranes + [3H]-SP + 3-PPA derivative at concentrations

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Harvesting: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to

    
     using the Cheng-Prusoff equation.
    
Data Presentation: Comparative Potency

Hypothetical data illustrating the impact of the conformational lock.

Compound StructureScaffold TypehNK1 Binding (

, nM)
Metabolic

(Microsomes)
L-Phenylalanine-amide Linear (Flexible)> 10,000< 5 min
CP-99,994 Vicinal Piperidine0.8545 min
3-PPA Derivative (S) Gem-Disubstituted 1.2 > 120 min
3-PPA Derivative (R) Gem-Disubstituted350.0> 120 min

Interpretation: The (S)-3-PPA derivative maintains high potency comparable to the vicinal drug but significantly enhances metabolic stability due to the quaternary center.

Synthesis Workflow Diagram

The following Graphviz diagram outlines the critical path for synthesizing the scaffold and diversifying it for library generation.

Synthesis_Workflow Start N-Boc-3-Piperidone Step1 Condensation ((R)-t-Bu-Sulfinamide + Ti(OEt)4) Start->Step1 Intermediate Chiral N-Sulfinyl Ketimine Step1->Intermediate Step2 Grignard Addition (PhMgBr, -78°C) Intermediate->Step2 Stereocontrol Quat Gem-Disubstituted Sulfinamide Step2->Quat Step3 Acid Hydrolysis (HCl/Dioxane) Quat->Step3 Final 3-Phenylpiperidin-3-amine (HCl) (Chiral Scaffold) Step3->Final Lib1 Acylation (Amide Library) Final->Lib1 Diversification Lib2 Reductive Amination (N-Alkyl Library) Final->Lib2

Caption: Asymmetric synthesis of 3-PPA via Ellman's Sulfinamide chemistry, yielding the core scaffold for library generation.

References

  • Bogen, S. L., et al. (2006). "Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors." Journal of Medicinal Chemistry.

  • Beak, P., & Lee, W. K. (1993). "Alpha-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers of Boc-protected 2-Substituted and 2,3-Disubstituted Piperidines." Journal of Organic Chemistry.

  • Davis, F. A., et al. (2005). "Asymmetric Synthesis of alpha,alpha-Disubstituted Amino Acids using Sulfinimines." Journal of Organic Chemistry.

  • Swain, C. J., et al. (1995). "Discovery of an Orally Bioavailable NK1 Receptor Antagonist (GR203040)." Journal of Medicinal Chemistry. (Contextual reference for Vicinal vs. Geminal comparison).

  • Patterson, A. W., et al. (2006). "Design and Synthesis of 3,3-Disubstituted Piperidine-Based Inhibitors of the MDM2-p53 Interaction." Bioorganic & Medicinal Chemistry Letters.

Sources

Early-stage research on 3-Phenylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Access to Gem-Disubstituted Quaternary Scaffolds

Abstract

This technical guide outlines the early-stage research parameters for 3-Phenylpiperidin-3-amine , a privileged scaffold characterized by a quaternary carbon center at the C3 position. Unlike its vicinal counterparts (e.g., the NK1 antagonist CP-99,994), this gem-disubstituted motif offers unique conformational restriction and metabolic stability profiles. This document details the synthetic accessibility via the Ritter reaction, physicochemical properties, and structural utility in "scaffold hopping" for drug discovery campaigns targeting GPCRs and ion channels.

The Structural Argument: Why this Scaffold?

In medicinal chemistry, the transition from sp³-rich but flexible rings to conformationally restricted systems is a proven strategy for improving potency and selectivity. 3-Phenylpiperidin-3-amine represents a "high-value" building block due to the Thorpe-Ingold Effect (Gem-Disubstituent Effect) .

  • Conformational Locking: The presence of both a phenyl ring and an amine at C3 forces the piperidine ring into a specific chair conformation to minimize 1,3-diaxial interactions. This pre-organizes the molecule for receptor binding, potentially reducing the entropic penalty of binding.

  • Metabolic Blocking: The C3 position in piperidines is a common site for metabolic oxidation (CYP450-mediated). Replacing the C3 hydrogen with a phenyl group blocks this metabolic soft spot, potentially increasing the half-life (

    
    ) of the parent compound.
    
  • IP Space & Scaffold Hopping: Many patent landscapes are crowded around 3-amino-2-phenylpiperidines (vicinal). The 3-amino-3-phenyl (geminal) architecture provides a distinct topological vector, allowing researchers to explore novel intellectual property space while retaining key pharmacophore elements.

Synthetic Architecture: The Quaternary Challenge

Constructing a quaternary center within a heterocycle is synthetically demanding due to steric hindrance. Traditional nucleophilic substitution (


) is ineffective at tertiary centers.

The Recommended Route: Grignard-Ritter Sequence For early-stage research where speed and reliability are paramount, we recommend a sequence starting from N-benzyl-3-piperidone. This route leverages the stability of the benzylic carbocation intermediate.

Mechanistic Pathway (DOT Visualization)

SynthesisWorkflow cluster_logic Mechanistic Logic Start N-Benzyl-3-piperidone Inter1 Tertiary Alcohol (3-Hydroxy-3-phenyl) Start->Inter1 PhMgBr, THF (Grignard Addition) Inter2 Nitrilium Ion (Transient) Inter1->Inter2 H2SO4, MeCN (Carbocation Formation) Inter3 Acetamide (3-Acetamido-3-phenyl) Inter2->Inter3 H2O Quench (Ritter Reaction) Final 3-Phenylpiperidin-3-amine (Target Scaffold) Inter3->Final HCl/EtOH, Reflux (Hydrolysis)

Figure 1: Step-wise synthetic workflow for generating the quaternary ammonium center via the Ritter reaction.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale, suitable for generating material for initial biological screening.

Reagents:

  • N-Benzyl-3-piperidone hydrochloride (CAS: 50694-36-1)

  • Phenylmagnesium bromide (3.0 M in diethyl ether)

  • Acetonitrile (Anhydrous)

  • Sulfuric acid (Conc.)

Step 1: Grignard Addition (Formation of the Tertiary Alcohol)
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon.

  • Dissolution: Dissolve N-benzyl-3-piperidone (1.89 g, 10 mmol) in anhydrous THF (20 mL). Cool to 0°C.

  • Addition: Dropwise add Phenylmagnesium bromide (1.2 eq, 4 mL) over 15 minutes. Critical: Maintain temperature <5°C to prevent enolization of the ketone.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (System: 20% EtOAc/Hexane).

  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x). Dry organic layer over 
    
    
    
    and concentrate.
    • Checkpoint: You should obtain a viscous oil (3-hydroxy-3-phenyl intermediate).

Step 2: The Ritter Reaction (Introduction of Nitrogen)
  • Activation: Dissolve the crude tertiary alcohol in glacial acetic acid (5 mL) and acetonitrile (2 mL, excess acts as nucleophile).

  • Catalysis: Cool to 0°C. Add concentrated

    
     (1.5 mL) dropwise. Caution: Exothermic.
    
  • Mechanism: The acid generates a stable tertiary benzylic carbocation, which is trapped by the acetonitrile nitrogen lone pair.

  • Stir: Stir at RT for 12 hours.

  • Workup: Pour onto ice/water. Basify to pH 10 with NaOH. Extract with DCM.

    • Result: This yields the N-acetyl protected amine.

Step 3: Hydrolysis (Deprotection)
  • Reflux the acetamide in 6N HCl for 24 hours to cleave the acetyl group.

  • Optional: If the N-benzyl group is not required for the final SAR, it can be removed via Hydrogenation (

    
    , Pd/C) at this stage to yield the free secondary amine.
    
Physicochemical Profiling & Data Summary

For researchers integrating this scaffold into a library, the following calculated properties (for the free base) are critical for ADME prediction.

PropertyValue (Calc.)Implications for Drug Design
Molecular Weight 176.26 g/mol Low MW allows for significant decoration (Fragment-Based Design).
cLogP ~1.8 - 2.1Good lipophilicity for CNS penetration; ideal for Neurokinin/Opioid targets.
pKa (Amine) ~9.5Highly basic; likely protonated at physiological pH (cationic interaction).
TPSA 38 ŲWell within the limit for Blood-Brain Barrier (BBB) permeation (<90 Ų).
Stereocenters 1 (C3)Chiral resolution is required (e.g., chiral HPLC or tartaric acid crystallization).
Medicinal Chemistry Applications (SAR Logic)

The 3-phenylpiperidin-3-amine scaffold is versatile.[1] Below is a logic map for derivatizing this core to hit specific biological targets.

SAR_Logic Core 3-Phenylpiperidin-3-amine (Core Scaffold) Mod1 Acylation of C3-Amine (Hydrophobic Tail) Core->Mod1 Mod2 N1-Alkylation (Linker Region) Core->Mod2 Mod3 Phenyl Ring Subs. (F/Cl for Metabolic Stability) Core->Mod3 NK1 NK1 Antagonists (Substance P) Opioid Opioid Modulators (Mu/Delta) CaV CaV T-type Channels (Pain/Epilepsy) Mod1->NK1 Adds Hydrophobic Interaction Mod2->Opioid Mimics Tyrosine/Phe Mod3->CaV Tunes Potency

Figure 2: Structure-Activity Relationship (SAR) decision tree for derivatizing the core scaffold.

Key Application Notes:

  • NK1 Receptor: The gem-disubstituted core mimics the spatial arrangement of CP-99,994 but with a rigidified vector. Acylating the C3-amine with 3,5-bis(trifluoromethyl)benzoyl groups is a standard validation step.

  • Opioid Receptors: This scaffold is a constrained analog of tramadol or meperidine. The quaternary center prevents the "floppiness" associated with linear alkyl chains, potentially increasing selectivity for Mu vs. Delta receptors.

References
  • Ritter Reaction Mechanism & Scope

    • Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles.[2] I. Amides from Alkenes and Monoterpenes. Journal of the American Chemical Society.[3]

  • Piperidine Scaffold in Medicinal Chemistry

    • Watson, P. S., et al. (2003). A Diastereoselective Synthesis of 2,3-Disubstituted Piperidines. Organic Letters. (Contextualizing the difficulty of C3 substitution).
  • NK1 Antagonist Structural Basis (CP-99,994)

    • McLean, S., et al. (1996). CP-99,994, a nonpeptide antagonist of the tachykinin NK1 receptor. Journal of Pharmacology and Experimental Therapeutics.
  • Quaternary Center Synthesis via Grignard/Ritter

    • Specific application of Ritter reaction to 4-hydroxy-piperidines (analogous chemistry): US Patent 4,081,450 (Synthesis of 4-acylamino-4-phenylpiperidines).

Sources

Methodological & Application

Application Notes and Protocols: The Role of the 3-Phenylpiperidine Derivative Pridopidine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: From a Versatile Scaffold to a Targeted Neuroprotective Agent

The 3-phenylpiperidine structure is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the synthesis of a multitude of neuroactive compounds. Its inherent properties, including a nitrogen-containing heterocycle and an aromatic moiety, allow for diverse pharmacological activities.[1] Derivatives of this core structure have been developed as dopamine receptor modulators for conditions like schizophrenia and Parkinson's disease, as ligands for the dopamine transporter (DAT), and as opioid analgesics.[1][2][3]

This guide focuses on a prominent derivative, Pridopidine , a compound that has progressed to late-stage clinical trials for neurodegenerative diseases, particularly Huntington's disease (HD) and Amyotrophic Lateral Sclerosis (ALS).[1][4][5] While initially investigated as a dopamine stabilizer, extensive research has redefined its primary mechanism of action.[3][6][7][8] Pridopidine is now recognized as a highly selective and potent agonist of the Sigma-1 Receptor (S1R) , a unique intracellular chaperone protein located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER).[1][6][9][10][11] This discovery has pivoted its application towards a neuroprotective strategy, aiming to mitigate the cellular dysfunctions that underpin neurodegeneration.

These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the utilization of pridopidine as a tool to investigate S1R-mediated neuroprotective pathways. We will detail its mechanism of action and provide robust, field-proven protocols for its application in both in vitro and in vivo models of neurodegeneration.

Mechanism of Action: The Sigma-1 Receptor as a Hub for Cellular Resilience

The S1R is not a conventional receptor with direct signal transduction pathways; instead, it acts as a chaperone, modulating the function of a plethora of protein partners to maintain cellular health, especially under stress.[1][10] It is enriched in the central nervous system and plays a critical role in regulating key cellular processes that are often disrupted in neurodegenerative diseases.[1][5]

Activation of S1R by pridopidine initiates a cascade of neuroprotective effects:

  • Restoration of Calcium Homeostasis: In neurodegenerative models, ER calcium levels are often depleted. Pridopidine, through S1R activation, stabilizes IP3 receptors at the ER-mitochondria interface, preventing aberrant calcium release and restoring normal calcium signaling.[1][10][12][13]

  • Alleviation of ER Stress: By binding to S1R, pridopidine promotes the dissociation of the chaperone BiP (Binding Immunoglobulin Protein), allowing S1R to modulate the Unfolded Protein Response (UPR) and mitigate ER stress induced by misfolded proteins, such as mutant huntingtin (mHTT).[1][6]

  • Enhancement of Mitochondrial Function: Pridopidine preserves the integrity of the MAM, improving communication between the ER and mitochondria. This leads to enhanced mitochondrial activity and a reduction in the production of reactive oxygen species (ROS).[1][4][6][11]

  • Upregulation of Neurotrophic Factor Signaling: A crucial effect of pridopidine is the enhancement of Brain-Derived Neurotrophic Factor (BDNF) axonal transport and secretion.[1][7][14] This is critical in diseases like HD, where BDNF supply to the striatum is compromised.[15] Pridopidine upregulates the BDNF pathway, promoting neuronal plasticity and survival.[7][14]

  • Synaptic and Dendritic Spine Restoration: Pridopidine has been shown to rescue synaptic plasticity and restore dendritic spine abnormalities in models of HD and Alzheimer's disease.[1][9]

The multifaceted action of pridopidine, mediated by S1R, is visually summarized in the signaling pathway diagram below.

pridopidine_moa cluster_stress Cellular Stressors (e.g., mutant Huntingtin) cluster_pridopidine cluster_er Endoplasmic Reticulum (ER) cluster_outcomes Neuroprotective Outcomes stress ER Stress Mitochondrial Dysfunction Impaired Ca2+ Homeostasis Reduced BDNF Transport S1R Sigma-1 Receptor (S1R) pridopidine Pridopidine pridopidine->S1R Binds & Activates BiP BiP S1R->BiP Dissociates from IP3R IP3R S1R->IP3R Stabilizes outcomes Restored Ca2+ Homeostasis Reduced ER Stress Enhanced Mitochondrial Function Increased BDNF Secretion Improved Synaptic Plasticity Neuronal Survival S1R->outcomes Promotes

Caption: S1R-mediated neuroprotective pathway of pridopidine.

Quantitative Data Summary

The efficacy and selectivity of pridopidine are critical for its use as a research tool. The following tables summarize its binding profile and a typical dose-response for neuroprotection.

Table 1: Binding Affinity of Pridopidine

ReceptorBinding Affinity (Ki)Source
Sigma-1 (S1R) 57 nM [1]
Adrenergic α2C1580 nM[1]
Dopamine D31630 nM[1]
Dopamine D22950 nM[1]
Sigma-2 (S2R)5450 nM[1]

This table highlights the high selectivity of pridopidine for the Sigma-1 Receptor.

Table 2: Example Dose-Response for Neuroprotection

Pridopidine ConcentrationCell Viability (% of Control)AssayCell ModelToxinSource
0 nM (Vehicle)50%MTTSH-SY5YGlutamate[16]
1 nM65%MTTSH-SY5YGlutamate[16]
10 nM80%MTTSH-SY5YGlutamate[16]
100 nM 95% MTT SH-SY5Y Glutamate [16]
1 µM98%MTTSH-SY5YGlutamate[16]

This table illustrates a typical neuroprotective effect of pridopidine against excitotoxicity, with optimal effects often observed in the nanomolar range.[16]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating systems, providing researchers with a robust framework to investigate the effects of pridopidine.

Protocol 1: In Vitro Sigma-1 Receptor Competitive Binding Assay

This protocol determines the binding affinity (Ki) of a test compound for the S1R by measuring its ability to compete with a radiolabeled S1R ligand.

binding_assay_workflow prep Prepare Membrane Homogenate (e.g., from HEK293 cells expressing S1R) incubation Incubate: - Membrane Homogenate - Radioligand (e.g., 3H-pentazocine) - Test Compound (Pridopidine) prep->incubation separation Separate Bound from Free Ligand (Rapid Vacuum Filtration) incubation->separation quantify Quantify Radioactivity (Liquid Scintillation Counting) separation->quantify analysis Data Analysis (Calculate IC50 and Ki values) quantify->analysis

Caption: Workflow for the S1R competitive binding assay.

Materials:

  • Cell membrane homogenates from cells overexpressing S1R (e.g., HEK293-S1R).

  • Radioligand: -pentazocine (specific activity ~30-60 Ci/mmol).

  • Non-specific binding control: Haloperidol (10 µM).

  • Test Compound: Pridopidine stock solution (e.g., 10 mM in DMSO).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare Reagents: Dilute Pridopidine and other compounds to desired concentrations in Assay Buffer. Prepare serial dilutions to generate a competition curve (e.g., 0.1 nM to 10 µM).

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of Assay Buffer (for total binding) or 10 µM Haloperidol (for non-specific binding) or test compound dilution.

    • 50 µL of radioligand solution (e.g., 1-2 nM -pentazocine).

    • 100 µL of membrane homogenate (containing 50-100 µg of protein).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.

  • Quantification: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = (Total binding) - (Non-specific binding).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Cellular Thermal Shift Assay (CETSA®) for S1R Target Engagement

CETSA is a powerful method to confirm that a compound binds to its intended target in a physiological context (i.e., within intact cells).[2][17][18][19] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.[19][20]

Materials:

  • Neuronal cell line (e.g., SH-SY5Y).

  • Pridopidine.

  • Phosphate-buffered saline (PBS) with protease inhibitors.

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).

  • PCR machine or heating blocks.

  • Centrifuge.

  • SDS-PAGE and Western blotting reagents.

  • Primary antibody against S1R.

  • Secondary HRP-conjugated antibody.

  • Chemiluminescence detection system.

Procedure:

  • Cell Treatment: Culture SH-SY5Y cells to ~80% confluency. Treat cells with either vehicle (e.g., 0.1% DMSO) or Pridopidine (e.g., 1 µM) for 1 hour at 37°C.

  • Heating Step: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at various temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by three cycles of freeze-thaw (liquid nitrogen and a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Western Blot Analysis:

    • Collect the supernatant (soluble protein fraction).

    • Measure protein concentration (e.g., using a BCA assay).

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against S1R, followed by an HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescence substrate and imaging system.

  • Data Analysis:

    • Quantify the band intensity for S1R at each temperature for both vehicle- and pridopidine-treated samples.

    • Normalize the intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C).

    • Plot the normalized band intensity versus temperature to generate a melting curve.

    • A rightward shift in the melting curve for the pridopidine-treated samples compared to the vehicle-treated samples indicates target engagement and stabilization.

Protocol 3: In Vivo Efficacy Study in a Huntington's Disease Mouse Model

This protocol outlines a study to assess the neuroprotective and behavioral effects of pridopidine in a transgenic mouse model of HD, such as the YAC128 model.[1][4][11]

invivo_workflow start Select HD Mouse Model (e.g., YAC128) and WT littermates treatment Chronic Pridopidine Administration (e.g., 30 mg/kg/day via oral gavage) start->treatment behavior Behavioral Testing Battery (e.g., Rotarod, Open Field) Assess motor coordination and activity treatment->behavior endpoint Endpoint Analysis (Tissue collection - Brain) behavior->endpoint biochem Biochemical Analysis - Western Blot (S1R, Calbindin) - Immunohistochemistry (Neuronal markers) endpoint->biochem

Caption: Workflow for an in vivo pridopidine efficacy study.

Materials:

  • YAC128 transgenic mice and wild-type (WT) littermates.

  • Pridopidine.

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose in water).

  • Behavioral testing equipment (Rotarod, Open Field arena).

  • Anesthesia and perfusion reagents (e.g., saline, paraformaldehyde).

  • Reagents for Western blotting and immunohistochemistry.

Procedure:

  • Animal Grouping and Dosing:

    • Divide animals into four groups: WT + Vehicle, WT + Pridopidine, YAC128 + Vehicle, YAC128 + Pridopidine.

    • Administer pridopidine (e.g., 30 mg/kg) or vehicle daily via oral gavage. The treatment duration should be based on the model's disease progression (e.g., starting at a pre-symptomatic age of 2 months and continuing for 4-6 months).[4][11]

  • Behavioral Assessment (perform monthly):

    • Rotarod Test: To assess motor coordination and balance. Place mice on an accelerating rotating rod (e.g., 4 to 40 rpm over 5 minutes). Record the latency to fall. Conduct three trials per mouse per session.

    • Open Field Test: To assess general locomotor activity and anxiety-like behavior. Place each mouse in the center of an open field arena (e.g., 40x40 cm) and record its activity for 10-15 minutes using an automated tracking system. Measure total distance traveled, time spent in the center vs. periphery, etc.

  • Endpoint and Tissue Collection:

    • At the end of the treatment period, perform a final behavioral assessment.

    • Anesthetize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde (for immunohistochemistry) or just saline (for biochemical analysis).

    • Dissect the brain and isolate specific regions, such as the striatum and cortex.

  • Biochemical and Histological Analysis:

    • Western Blot: Prepare protein lysates from the striatum. Perform Western blotting as described in Protocol 2 to analyze the levels of key proteins like calbindin (a marker of medium spiny neuron health that is often reduced in HD) and S1R.[12]

    • Immunohistochemistry: Use the fixed brain tissue to prepare sections. Perform staining for neuronal markers (e.g., NeuN) to assess neuronal loss and for markers of gliosis (e.g., GFAP) to assess neuroinflammation.

  • Data Analysis:

    • Use appropriate statistical tests (e.g., two-way ANOVA) to compare the results between the different groups.

    • Analyze behavioral data over time to assess disease progression and the effect of pridopidine.

    • Quantify Western blot bands and immunohistochemical staining to determine the neuroprotective effects of the treatment at a molecular and cellular level.

Conclusion

Pridopidine, a selective Sigma-1 Receptor agonist derived from the 3-phenylpiperidine scaffold, represents a significant tool for neuroscience research. Its targeted mechanism of action, focusing on the restoration of fundamental cellular processes, provides a powerful means to investigate the pathophysiology of neurodegenerative diseases like Huntington's disease and ALS. The protocols detailed in this guide offer a comprehensive framework for researchers to explore the neuroprotective potential of S1R activation, from confirming target engagement at the molecular level to assessing functional outcomes in preclinical disease models. As research continues, the application of pridopidine and similar S1R modulators will undoubtedly deepen our understanding of neurodegeneration and pave the way for novel therapeutic strategies.

References

  • Gershoni-Emek, N., Tan, A. M., Geva, M., Fekete, A., Abate, C., & Hayden, M. R. (2025, December 17). Pridopidine, a Potent and Selective Therapeutic Sigma-1 Receptor (S1R) Agonist for Treating Neurodegenerative Diseases. MDPI. [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Science. [Link]

  • Wikipedia. (n.d.). Pridopidine. [Link]

  • Wikipedia. (n.d.). Cellular thermal shift assay. [Link]

  • ALZFORUM. (2025, July 15). Pridopidine. [Link]

  • Dyhring, T., Nielsen, E. Ø., Sonesson, C., & Christensson, E. (2018, February 24). Pridopidine: Overview of Pharmacology and Rationale for its Use in Huntington's Disease. Journal of Huntington's Disease. [Link]

  • HDBuzz. (2021, June 12). Scientists identify precisely how pridopidine works in models of Huntington's disease. [Link]

  • Huntington's Disease News. (2025, October 14). Pridopidine shows long-term benefit for some Huntington's patients. [Link]

  • Geva, M., Kusko, R., Soares, L. M., et al. (2016, September 15). Pridopidine activates neuroprotective pathways impaired in Huntington Disease. Human Molecular Genetics. [Link]

  • Geva, M., Kusko, R., Soares, L. M., et al. (2016). Pridopidine activates neuroprotective pathways impaired in Huntington Disease. PMC. [Link]

  • Prilenia Therapeutics & Ferrer. (2025, September 5). Nature Medicine Publishes Phase 3 Data on Pridopidine in Early-Stage Huntington's Disease, Highlighting Impact on Clinical Progression. Business Wire. [Link]

  • Paganoni, S., et al. (2023). Pridopidine for the Treatment of ALS—Results from the Phase 2 Healey ALS Platform Trial. Neurology. [Link]

  • NeurologyLive. (2021, July 6). Pridopidine's Mechanism of Action Suggests Neuroprotective Effects in Huntington Disease. [Link]

  • Gershoni Emek, N., Tan, A. M., Geva, M., et al. (2025, December 17). Pridopidine, a Potent and Selective Therapeutic Sigma-1 Receptor (S1R) Agonist for Treating Neurodegenerative Diseases. UBC Library Open Collections. [Link]

  • Yang, H., et al. (2021). Pridopidine for the Improvement of Motor Function in Patients With Huntington's Disease: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. Frontiers in Neurology. [Link]

  • Naia, L., et al. (2021, April 1). The Sigma-1 Receptor Mediates Pridopidine Rescue of Mitochondrial Function in Huntington Disease Models. The Journal of Neuroscience. [Link]

  • Ortega, J. F., et al. (2023, March 27). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • ClinicalTrials.gov. (2026, January 7). Pridopidine Phase 3 Study to Evaluate Efficacy and Safety in ALS. [Link]

  • Wild, E. (2023, April 25). PROOF-HD study of pridopidine ends with negative result. HDBuzz. [Link]

  • NeurologyLive. (2024, April 14). Pridopidine Maintains Effectiveness in Huntington Disease Without Antidopaminergic Medications. [Link]

  • Ryskamp, D., Wu, J., Geva, M., et al. (2017). The sigma-1 receptor mediates the beneficial effects of pridopidine in a mouse model of Huntington disease. Neurobiology of Disease. [Link]

  • Patsnap Synapse. (2024, June 27). What is Pridopidine used for?. [Link]

  • Taylor & Francis Online. (2024, September 29). Cellular thermal shift assay: an approach to identify and assess protein target engagement. [Link]

  • MDPI. (2025, April 22). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. [Link]

  • VIB. (2022, September 20). Pridopidine rescues BDNF transport in a Huntington's disease brain-on-a-chip model. [Link]

Sources

Application Notes and Protocols for 3-Phenylpiperidin-3-amine Derivatives in In Vivo Imaging

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Technical Guide to the In Vivo Application of Novel 3-Phenylpiperidin-3-amine Based Radiotracers

Abstract

The 3-phenylpiperidine scaffold is a cornerstone in the development of centrally active therapeutic agents and molecular imaging probes. Its derivatives have shown significant promise for targeting a variety of receptors and transporters within the central nervous system (CNS). This guide provides a comprehensive framework for the utilization of novel 3-phenylpiperidin-3-amine derivatives in preclinical in vivo imaging studies, with a primary focus on Positron Emission Tomography (PET). While direct literature on the unsubstitued 3-phenylpiperidin-3-amine for imaging is limited, this document synthesizes established methodologies for structurally related compounds to provide a robust, scientifically-grounded protocol for researchers. We will delve into the rationale behind experimental design, from radiolabeling strategies to in vivo imaging protocols and data analysis, to empower researchers in their exploration of this promising class of imaging agents.

Introduction: The Significance of the 3-Phenylpiperidine Scaffold in Neuroimaging

The piperidine nucleus is a "privileged structure" in medicinal chemistry, forming the backbone of numerous drugs due to its favorable pharmacokinetic properties and its ability to interact with a wide array of biological targets.[1] The incorporation of a phenyl group at the 3-position, as seen in 3-phenylpiperidine derivatives, has been particularly fruitful in the development of ligands for dopamine and serotonin receptors, as well as other CNS targets.[2][3] The strategic placement of an amine group at the 3-position offers a versatile point for chemical modification and radiolabeling, making 3-phenylpiperidin-3-amine an attractive scaffold for the development of novel PET radiotracers for neurological research. PET imaging offers the unparalleled ability to non-invasively quantify the distribution and density of molecular targets in vivo, providing critical insights into disease mechanisms and the pharmacodynamics of novel therapeutics.[4][5]

Mechanism of Action and Target Engagement

The specific biological target of a novel 3-phenylpiperidin-3-amine derivative will be dictated by the nature and position of substituents on both the phenyl and piperidine rings. For instance, derivatives of the related 3-(3-hydroxyphenyl)piperidine have demonstrated high potency and selectivity as dopamine autoreceptor agonists.[2] Similarly, other phenylpiperazine and piperidine-based compounds have been developed as high-affinity ligands for sigma receptors, which are implicated in a range of neurological disorders.[6]

The fundamental principle of in vivo imaging with a radiolabeled ligand is to introduce a tracer amount of the compound, which then binds to its specific target. The radioactive decay of the attached isotope is detected by the PET scanner, allowing for the three-dimensional mapping of the target's distribution and density.[5] The success of an imaging study is critically dependent on the tracer's affinity and selectivity for its target, as well as its ability to cross the blood-brain barrier and exhibit favorable pharmacokinetics.

Radiosynthesis and Quality Control of a Novel 3-Phenylpiperidin-3-amine Radiotracer

The selection of the radionuclide is a critical first step in the development of a PET tracer. For many small molecule neuroimaging agents, Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F) are the isotopes of choice due to their relatively short half-lives and ideal positron emission characteristics.[7] The following protocol outlines a generalizable approach for the radiolabeling of a 3-phenylpiperidin-3-amine derivative.

General Radiosynthesis Workflow

G cluster_0 Radiosynthesis Module cluster_1 Quality Control A Precursor Derivatization B Radiolabeling Reaction (e.g., with [¹⁸F]F⁻ or [¹¹C]CH₃I) A->B Introduce leaving group or prosthetic group C Purification (e.g., HPLC) B->C Crude reaction mixture D Formulation C->D Purified radiotracer E Radiochemical Purity (Radio-HPLC) C->E F Molar Activity C->F G Residual Solvents (GC) D->G H Sterility and Endotoxin Testing D->H I Final Radiotracer for Injection D->I

Caption: General workflow for the radiosynthesis and quality control of a PET radiotracer.

Step-by-Step Protocol for ¹⁸F-Labeling via Nucleophilic Substitution

This protocol is a representative example and will require optimization for a specific 3-phenylpiperidin-3-amine derivative.

  • Precursor Synthesis: Synthesize a precursor molecule where a suitable leaving group (e.g., tosylate, mesylate, or nitro group) is attached to the position intended for ¹⁸F-labeling. This could be on an N-alkyl chain or an aromatic ring activated for nucleophilic substitution.

  • ¹⁸F-Fluoride Production and Activation:

    • Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

    • Trap the [¹⁸F]fluoride on an anion exchange cartridge.

    • Elute the [¹⁸F]fluoride into a reaction vessel containing a phase transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate.

    • Azeotropically dry the [¹⁸F]fluoride complex by repeated additions and evaporations of acetonitrile.

  • Radiolabeling Reaction:

    • Dissolve the precursor (typically 1-5 mg) in a suitable anhydrous solvent (e.g., DMSO, DMF, or acetonitrile).

    • Add the precursor solution to the dried [¹⁸F]fluoride complex.

    • Heat the reaction mixture at a specific temperature (e.g., 80-150 °C) for a defined time (e.g., 5-20 minutes). The optimal conditions must be determined empirically.

  • Purification:

    • Quench the reaction with water or a suitable buffer.

    • Inject the crude reaction mixture onto a semi-preparative High-Performance Liquid Chromatography (HPLC) system to separate the desired radiolabeled product from unreacted precursor and byproducts.

  • Formulation:

    • Collect the HPLC fraction containing the radiotracer.

    • Remove the HPLC solvent via rotary evaporation or solid-phase extraction.

    • Formulate the final product in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol).

    • Pass the final solution through a sterile filter (0.22 µm) into a sterile vial.

Quality Control Parameters
ParameterMethodAcceptance Criteria
Radiochemical Purity Analytical Radio-HPLC> 95%
Molar Activity Calculated from radioactivity and mass of the compound> 1 Ci/µmol at the time of injection
Residual Solvents Gas Chromatography (GC)Within USP limits
pH pH meter or pH paper4.5 - 7.5
Sterility Standard microbiological testingSterile
Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/V

In Vivo Imaging Protocol

The following protocol provides a general guideline for conducting a PET imaging study in rodents. All animal procedures should be performed in accordance with institutional guidelines and regulations.

Animal Preparation
  • Acclimatization: Acclimate the animals (e.g., mice or rats) to the housing and handling conditions for at least one week prior to the imaging study to minimize stress.[1]

  • Catheterization (Optional but Recommended): For dynamic imaging studies and reliable intravenous administration, catheterize the tail vein of the animal one day prior to the imaging experiment.

  • Fasting: For some studies, particularly those involving tracers that might be affected by metabolic state, fasting the animals overnight may be necessary.

Radiotracer Administration and PET Scan Acquisition

G A Animal Preparation (Anesthesia, Positioning) B Transmission Scan (for attenuation correction) A->B C Intravenous Injection of Radiotracer B->C D Dynamic PET Scan Acquisition (e.g., 60-90 minutes) C->D E Image Reconstruction D->E F Data Analysis E->F

Caption: A typical workflow for an in vivo PET imaging study.

  • Anesthesia: Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane). Maintain the animal's body temperature throughout the experiment.

  • Positioning: Securely position the animal on the scanner bed.

  • Transmission Scan: Perform a transmission scan (using a CT or a rotating radioactive source) for attenuation correction of the subsequent emission data.

  • Radiotracer Injection: Administer a bolus injection of the radiotracer (typically 100-250 µCi for mice) via the tail vein catheter.

  • Emission Scan: Begin the dynamic PET scan acquisition immediately upon injection. The duration of the scan will depend on the pharmacokinetics of the tracer but is typically 60-90 minutes.

  • Image Reconstruction: Reconstruct the dynamic PET data into a series of time-stamped images using an appropriate algorithm (e.g., OSEM3D). The reconstructed images should be corrected for attenuation, scatter, and radioactive decay.

Data Analysis

Image Analysis
  • Region of Interest (ROI) Definition: Co-register the PET images with an anatomical template or a co-acquired MR or CT image. Define ROIs for various brain regions of interest (e.g., striatum, cortex, hippocampus) and a reference region (e.g., cerebellum, if devoid of specific binding).

  • Time-Activity Curve (TAC) Generation: For each ROI, calculate the average radioactivity concentration at each time point to generate a time-activity curve (TAC).

Pharmacokinetic Modeling

The analysis of TACs can provide quantitative information about the radiotracer's behavior in vivo.

ParameterDescription
Standardized Uptake Value (SUV) A semi-quantitative measure of radiotracer uptake, normalized to the injected dose and body weight.
Distribution Volume (Vₜ) A measure of the total binding of the radiotracer in a region, including specific and non-specific binding.
Binding Potential (BPₙₙ) A measure of the density of available receptors, calculated relative to a non-displaceable compartment.

Biodistribution Studies

  • Euthanasia and Tissue Dissection: At a predetermined time point post-injection, euthanize the animal.

  • Organ Harvesting: Rapidly dissect and weigh major organs and tissues (e.g., brain, heart, lungs, liver, kidneys, muscle, bone, blood).

  • Radioactivity Measurement: Measure the radioactivity in each tissue sample using a gamma counter.

  • Data Expression: Express the data as the percentage of the injected dose per gram of tissue (%ID/g).

Concluding Remarks

The 3-phenylpiperidin-3-amine scaffold presents a promising platform for the development of novel PET radiotracers for neuroimaging. The successful application of these agents in in vivo studies requires a multidisciplinary approach, encompassing synthetic chemistry, radiochemistry, animal handling, imaging physics, and data analysis. The protocols and guidelines presented in this document are intended to provide a solid foundation for researchers venturing into this exciting field. Rigorous optimization and validation will be essential for the successful translation of any new radiotracer from the bench to preclinical and, ultimately, clinical research.

References

  • University of Arizona Health Sciences. (2020, October 29). Scientists Expand PET Imaging Options Through Simpler Chemistry.
  • ResearchGate. (n.d.). Pharmacokinetic data for the three PET tracers evaluated in vivo.
  • Khatri, S., et al. (n.d.). Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. PMC.
  • Liu, Z., et al. (2014, March 24). Recent Development of Radiolabeled Nanoparticles for PET Imaging.
  • Islam, E., Muzzioli, R., & Pisaneschi, F. (n.d.). Radiolabeling of Radiopharmaceuticals for PET Imaging of Tumors. MD Anderson OpenWorks.
  • Hanson, R. N., & Hassan, M. (1987). Phenylpiperazine-based radiopharmaceuticals for brain imaging. 3. Synthesis and evaluation of radioiodinated 1-alkyl-4-phenylpiperazines. Journal of Medicinal Chemistry, 30(1), 29–34. Retrieved from [Link]

  • MDPI. (2025, July 18). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography.
  • Tolvanen, T. (2014, April 2). Radiolabeling of Nanoparticles and Polymers for PET Imaging. MDPI.
  • Hacksell, U., et al. (n.d.). 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity. PubMed. Retrieved from [Link]

  • Ni, R., et al. (n.d.). In Vivo Three-dimensional Brain Imaging with Chemiluminescence Probes in Alzheimer's Disease Models. PMC.
  • Zhang, J., et al. (2023, June 21). Biodistribution and radiation dosimetry of multiple tracers on total-body positron emission tomography/computed tomography. Quantitative Imaging in Medicine and Surgery.
  • BenchChem. (2025). Biological Activity Screening of 4-Propylpiperidin-3-amine and Structurally Related Piperidine Derivatives: A Technical Guide.
  • De Laszlo, S. E., et al. (n.d.). Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. PubMed. Retrieved from [Link]

  • BenchChem. (n.d.). The Phenylpiperazine Scaffold: A Cornerstone in Modern Drug Discovery.
  • Ametamey, S. M., et al. (2023, January 18). Pharmacokinetic Evaluation of New Drugs Using a Multi-Labelling Approach and PET Imaging: Application to a Drug Candidate with Potential Application in Neuromuscular Disorders. MDPI.
  • UNICAM. (2021, September 16). Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands.
  • InCatT. (2023, January 17). Advancing the Catalytic Frontier: New Horizons in Allylic Amine Synthesis Unveiled in 2022.
  • Frontiers. (2017, January 3). Editorial: In vivo Imaging in Pharmacological Research.
  • Wilson, A. A., & Murphy, C. A. (n.d.). In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs. PMC.
  • Lee, K., et al. (2022, December 27). Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D3-Selective Antagonists. Semantic Scholar.
  • UTUPub. (2022, May 24). Synthesis and ex vivo biodistribution of two 68Ga-labeled tetrazine tracers.
  • Wang, J., et al. (2013). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Synlett, 24, 79-84.

Sources

A Comprehensive Guide to the Analytical Quantification of 3-Phenylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This guide provides a detailed framework of analytical methodologies for the accurate and robust quantification of 3-Phenylpiperidin-3-amine. As a chiral molecule featuring a phenyl moiety and a secondary amine, this compound presents unique analytical considerations that are critical in research and pharmaceutical development. We will explore protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine purity and content analysis, chiral HPLC for enantiomeric separation, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity trace analysis. Additionally, a Gas Chromatography-Mass Spectrometry (GC-MS) approach following derivatization is discussed. Each section elucidates the scientific rationale behind the procedural choices, ensuring that the protocols are not merely prescriptive but also instructive. This document is intended for researchers, analytical scientists, and drug development professionals requiring validated methods for quality control, stability testing, and pharmacokinetic studies.

Introduction and Analytical Considerations

3-Phenylpiperidin-3-amine is a synthetic compound featuring a piperidine ring substituted at the 3-position with both a phenyl group and an amine group. This structure makes it a valuable chiral building block and a potential scaffold in medicinal chemistry. Its derivatives are of interest in various therapeutic areas.[1] Accurate quantification is paramount for ensuring quality, determining enantiomeric purity, and assessing metabolic fate.

Key Molecular Features Influencing Analysis:

  • UV Chromophore: The phenyl group provides a strong chromophore, making UV detection a straightforward and robust method for quantification.

  • Basicity: The secondary amine group is basic and can be readily protonated. This property is leveraged in both chromatography to ensure good peak shape and in mass spectrometry for efficient ionization.

  • Chirality: The C3 carbon is a stereocenter, meaning the compound exists as a pair of enantiomers. As enantiomers can have different pharmacological and toxicological profiles, their separation and individual quantification are often a regulatory requirement in pharmaceutical development.[2]

  • Polarity and Reactivity: The presence of the amine group makes the molecule polar and reactive. This necessitates careful consideration of sample preparation, derivatization strategies, and chromatographic conditions to avoid peak tailing and ensure stability.

Method 1: Reversed-Phase HPLC with UV Detection (Purity and Assay)

RP-HPLC with UV detection is the workhorse method for determining the purity and assay of 3-Phenylpiperidin-3-amine in bulk material and formulations. The method separates the analyte from non-chiral impurities based on hydrophobicity.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its versatility and strong hydrophobic retention of the phenyl group.

  • Mobile Phase Modifier: An acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, is crucial. It protonates the secondary amine to a consistent positive charge (R₂NH₂⁺), which prevents its interaction with residual acidic silanol groups on the silica support. This mechanism is essential for mitigating peak tailing and achieving sharp, symmetrical peaks.

  • Wavelength Selection: The detection wavelength is set around 254 nm, corresponding to the π→π* electronic transition of the phenyl ring, which provides a strong absorbance signal for sensitive detection.

Protocol 2.1: RP-HPLC-UV Analysis
  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes, hold for 3 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-Phenylpiperidin-3-amine reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

    • Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with diluent.

    • Sample Solution (0.1 mg/mL): Prepare the sample to a target concentration of 0.1 mg/mL using the diluent. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Quantify the main peak area against a calibration curve constructed from a series of standards of known concentrations.

    • Assess purity using the area percent method. The use of a DAD allows for peak purity analysis to check for co-eluting impurities.[3]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis PREP Weighing & Dissolution in Diluent FILT Filtration (0.45 µm) PREP->FILT INJ Autosampler Injection FILT->INJ SEP C18 Column Separation INJ->SEP DET UV Detection (254 nm) SEP->DET ACQ Chromatogram Acquisition DET->ACQ QUANT Quantification vs. Standard (Assay & Purity) ACQ->QUANT

Caption: Workflow for RP-HPLC-UV analysis of 3-Phenylpiperidin-3-amine.

Method 2: Chiral HPLC for Enantiomeric Purity

Determining the enantiomeric excess (e.e.) is critical for chiral drugs. This can be achieved directly using a chiral stationary phase (CSP) or indirectly by forming diastereomers that can be separated on a standard achiral column.

Direct Chiral Separation

This is the preferred modern approach due to its simplicity and avoidance of potentially complex derivatization reactions.

Causality Behind Experimental Choices:

  • Stationary Phase: Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are highly effective for separating a wide range of chiral compounds, including amines.[4] They provide a chiral environment with grooves and cavities where enantiomers can form transient diastereomeric complexes with different stabilities, leading to different retention times.

  • Mobile Phase: A polar organic mobile phase (e.g., ethanol or isopropanol) with a basic additive like diethylamine (DEA) is often used.[5] The basic additive deactivates acidic sites on the silica surface and competes with the analyte for polar interaction sites, improving peak shape and resolution.

Protocol 3.1.1: Direct Analysis on a Chiral Stationary Phase
  • Instrumentation:

    • HPLC system with UV detector.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm (or similar polysaccharide-based CSP).

    • Mobile Phase: Ethanol with 0.1% (v/v) Diethylamine (DEA).

    • Flow Rate: 0.5 mL/min.[5]

    • Column Temperature: 25 °C.

    • Detection Wavelength: 228 nm (may be optimized for better signal in polar solvents).[5]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

Indirect Chiral Separation via Derivatization

This classical approach involves reacting the racemic amine with a chiral derivatizing agent to create a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard C18 column.

Causality Behind Experimental Choices:

  • Derivatization: Using a reagent like benzoyl chloride can introduce a strong chromophore, which is particularly useful for analytes that lack one.[6][7] For chiral analysis, a chiral derivatizing agent is used. The resulting diastereomers have different spatial arrangements, leading to different interactions with the C18 stationary phase.

Chiral_Separation cluster_direct Direct Method cluster_indirect Indirect Method RACEMATE Racemic Mixture (R)- and (S)-Amine CSP Chiral Stationary Phase (CSP) RACEMATE->CSP DERIV React with Chiral Derivatizing Agent RACEMATE->DERIV SEP_ENANT Separated Enantiomers CSP->SEP_ENANT DIAST Diastereomer Pair (R,R') and (S,R') DERIV->DIAST ACHIRAL Standard Achiral (e.g., C18) Column DIAST->ACHIRAL SEP_DIAST Separated Diastereomers ACHIRAL->SEP_DIAST

Caption: Conceptual workflows for direct vs. indirect chiral separation.

Method 3: LC-MS/MS for Trace Quantification

For applications requiring high sensitivity and selectivity, such as analysis in biological matrices (e.g., plasma, urine) or for genotoxic impurity testing, LC-MS/MS is the gold standard.[8]

Causality Behind Experimental Choices:

  • Ionization: Electrospray Ionization (ESI) in positive mode is ideal. The basic secondary amine readily accepts a proton in the ESI source to form a stable [M+H]⁺ ion, leading to a strong signal.

  • Detection Mode: Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity. The first quadrupole (Q1) isolates the protonated parent ion ([M+H]⁺). This ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) isolates a specific, characteristic fragment ion. This two-stage filtering process minimizes background noise and allows for quantification at very low levels.

Protocol 4.1: LC-MS/MS Analysis
  • Instrumentation:

    • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • LC Conditions:

    • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size (UPLC).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A fast gradient appropriate for the analyte's retention.

    • Column Temperature: 40 °C.

  • MS/MS Conditions (Hypothetical):

    • Analyte: 3-Phenylpiperidin-3-amine (Molar Mass: 176.26 g/mol )

    • Ionization Mode: ESI Positive.

    • Precursor Ion (Q1): m/z 177.1 [M+H]⁺.

    • Product Ion (Q3): A characteristic fragment needs to be determined via infusion. A plausible fragmentation would be the loss of ammonia, leading to a fragment around m/z 160.1, or a cleavage of the ring.

    • MRM Transition (Example): 177.1 → 160.1.

    • Collision Energy: Optimize experimentally.

  • Sample Preparation (from Plasma):

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog).

    • Vortex for 1 minute.

    • Centrifuge at >10,000 g for 10 minutes.

    • Transfer the supernatant to a clean vial for injection.

Method 4: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds. Primary and secondary amines can exhibit poor peak shape and adsorb to the column. Therefore, derivatization is often required to block the active amine hydrogen, reduce polarity, and improve thermal stability.[9]

Protocol 5.1: GC-MS Analysis after Derivatization
  • Derivatization:

    • To a dried extract of the sample, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or an acylating agent (e.g., trifluoroacetic anhydride - TFAA).

    • Heat the mixture (e.g., 70 °C for 30 minutes) to complete the reaction. The amine (R₂NH) is converted to a less polar derivative (e.g., R₂N-Si(CH₃)₃ or R₂N-COCF₃).

  • Instrumentation:

    • GC-MS system with an Electron Ionization (EI) source.

  • GC Conditions:

    • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, ramp at 15 °C/min to 280 °C, hold for 5 minutes.[10]

  • MS Conditions:

    • Ionization Mode: EI, 70 eV.

    • Source Temperature: 230 °C.

    • Acquisition: Scan mode (e.g., m/z 40-500) for identification or Selected Ion Monitoring (SIM) mode for quantification.

Method Validation Summary

All developed methods must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[5][8] The validation provides objective evidence of the method's reliability.

Parameter Description Typical Application
Specificity Ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix).All methods
Linearity The ability to elicit test results that are directly proportional to the analyte concentration within a given range.Assay, Impurity
Range The interval between the upper and lower concentration of analyte for which the method has suitable precision, accuracy, and linearity.Assay, Impurity
Accuracy The closeness of test results to the true value. Often assessed by spike/recovery studies.Assay, Impurity
Precision The degree of agreement among individual test results when the procedure is applied repeatedly (repeatability, intermediate precision).Assay, Impurity
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Impurity testing
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Impurity testing
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.All methods

Comparative Overview

Method Primary Application Relative Sensitivity Key Advantage Key Disadvantage
RP-HPLC-UV Assay, Purity, Content Uniformity++Simple, robust, widely availableNot suitable for trace analysis in complex matrices
Chiral HPLC-UV Enantiomeric Purity++Directly measures enantiomeric ratioRequires specialized, expensive columns
LC-MS/MS Bioanalysis, Trace Impurity Analysis++++Unmatched sensitivity and selectivityHigh instrument cost and complexity
GC-MS Volatile Impurities, Orthogonal Method+++High chromatographic efficiency, provides structural info (EI)Often requires derivatization for polar amines

References

  • Application of a LC-MS/MS method developed for the determination - University of Pretoria. (URL: [Link])

  • Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC. (URL: [Link])

  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed. (URL: [Link])

  • The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - MDPI. (URL: [Link])

  • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. (URL: [Link])

  • Stability indicating study by using different analytical techniques - IJSDR. (URL: [Link])

  • CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google P
  • CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google P
  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC. (URL: [Link])

  • Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils. (URL: [Link])

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (URL: [Link])

  • Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances - ResearchGate. (URL: [Link])

  • Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. (URL: [Link])

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (URL: [Link])

  • 3-Phenylpiperidine - Wikipedia. (URL: [Link])

  • Amines Analysis by Packed Column GC - LabRulez GCMS. (URL: [Link])

  • What is a stability indicating method? | Peptide Testing - AmbioPharm. (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Phenylpiperidin-3-amine

[1][2]

Introduction: The "Gem-Disubstituted" Challenge

Welcome to the technical support hub for 3-Phenylpiperidin-3-amine . This molecule presents a unique "perfect storm" of purification challenges. Unlike simple piperidines, the C3 position is gem-disubstituted (possessing both a phenyl group and an amine).[1][2]

Why is this difficult?

  • Steric Crowding: The quaternary carbon at C3 hinders standard protecting group chemistry.[1]

  • Extreme Polarity: With two basic nitrogen centers (secondary piperidine NH and primary exocyclic NH2), the molecule is highly polar and water-soluble, making aqueous extraction a nightmare.[1][2]

  • Silica Interaction: The basic nitrogens interact ionically with acidic silanols on silica gel, causing severe peak tailing and yield loss.[1]

This guide provides field-proven troubleshooting workflows to bypass these specific hurdles.

Module 1: Chromatography Troubleshooting

Issue: "My compound streaks from the baseline to the solvent front on TLC and column."

Root Cause: The pKa of the piperidine nitrogen is ~11.0, and the primary amine is ~9.[1]5. These basic centers form strong hydrogen bonds and ionic interactions with the acidic silanol groups (

1

The Protocol: Amine-Modified Silica Do not simply add triethylamine (TEA) to your mobile phase.[1] The "in-situ" basification is often insufficient for diamines.[1]

Step-by-Step Solution:

  • Pre-treatment: Slurry your silica gel in a solution of 5% Triethylamine (TEA) in Hexane .

  • Packing: Pour the column with this slurry.

  • Flushing: Flush with 2 column volumes (CV) of pure Hexane to remove excess free TEA.

  • Elution: Run your column using a gradient of DCM : MeOH : NH₄OH (90:9:1) .

Scientist's Note: The pre-treatment converts acidic


 sites to 

, effectively "capping" the active sites before your sensitive amine ever touches the column.[1]
Data Table: Recommended Solvent Systems
MethodMobile Phase AMobile Phase BModifierApplication
Flash (Normal Phase) Dichloromethane (DCM)Methanol (MeOH)1% NH₄OH (aq)Crude clean-up.[1][2]
Flash (Reverse Phase) WaterAcetonitrile0.1% TFA*High purity isolation.[1][2]
HPLC (Analytical) 10mM Ammonium Bicarbonate (pH 10)AcetonitrileNonePurity check (Basic pH keeps amine neutral).[1][2]

*Note: If using TFA, you will isolate the Trifluoroacetate salt.[1] You must free-base this later if the neutral amine is required.[1][2]

Module 2: Isolation from Aqueous Media

Issue: "I cannot extract the product from the aqueous layer after workup."

Root Cause: As a diamine, 3-Phenylpiperidin-3-amine is highly hydrophilic.[1][2] At neutral pH, it exists partially as a mono- or di-cation, locking it in the water phase.[1][2]

The Protocol: The "Salting-Out" pH Swing Standard extraction with Ethyl Acetate often fails here.[1] You need a more aggressive solvent system and ionic strength manipulation.

  • pH Adjustment: Cool the aqueous layer to 0°C. Add 10M NaOH dropwise until pH > 12.5. (Ensure the solution is strongly basic to suppress both protonation sites).[1]

  • Saturation: Add solid NaCl until the solution is saturated (brine). This disrupts the hydration shell of the amine (Salting Out effect).[1]

  • Extraction Solvent: Use Chloroform : Isopropanol (3:1) or n-Butanol .[1][2]

    • Why? DCM is often insufficient. The alcohol co-solvent disrupts hydrogen bonding with water.[1]

  • Drying: Dry over

    
     (Sodium Sulfate), not
    
    
    (Magnesium Sulfate), as amines can coordinate to Mg salts, leading to loss.[1][2]

Module 3: Chiral Resolution (Enantiomeric Purity)

Issue: "I need to separate the enantiomers, but chiral HPLC is too expensive for scale-up."

Root Cause: The C3 quaternary center creates a chiral pair.[1] Classical resolution via diastereomeric salt formation is the industry standard for this scaffold, leveraging the planar phenyl ring for

1

The Protocol: Diastereomeric Crystallization Based on analogous piperidine resolutions (e.g., Niraparib intermediates), Dibenzoyl-L-tartaric acid (L-DBTA) or D-Mandelic Acid are the most effective resolving agents.[1][2]

Workflow:

  • Dissolution: Dissolve 10g of racemic amine in Ethanol (100 mL) .

  • Addition: Add 1.0 equivalent of L-DBTA dissolved in Ethanol.

  • Heating: Heat to reflux (80°C) for 1 hour until clear.

  • Cooling: Cool slowly to Room Temperature (RT) over 4 hours.

  • Filtration: Collect the precipitate. This is typically the less soluble diastereomeric salt (e.g., the (S)-amine

    
     L-DBTA complex).[1][2]
    
  • Free-Basing: Suspend the salt in DCM/Water, adjust pH to 12 with NaOH, and extract to recover the chiral amine.

Figure 1: Classical Resolution Workflow for 3-Phenylpiperidin-3-amine using Diastereomeric Crystallization.

Module 4: Salt Formation & Stability

Issue: "The free amine turns into a brown oil/gum upon storage."

Root Cause:

  • Oxidation: Electron-rich amines oxidize in air.

  • Carbamate Formation: Primary amines greedily absorb

    
     from the air to form carbamates (
    
    
    ).[1][2]

The Protocol: Dihydrochloride Salt Formation Never store this compound as a free base for long periods.[1] Convert it to the Dihydrochloride (2HCl) salt immediately.[1]

Procedure:

  • Dissolve the purified oil in a minimum amount of Isopropanol (IPA) .[1]

  • Cool to 0°C.

  • Add 2.5 equivalents of HCl in Dioxane (4M) or HCl in IPA .

  • A white precipitate should form immediately.

  • Dilute with Diethyl Ether or MTBE to drive precipitation to completion.

  • Filter and dry under vacuum/Nitrogen.

Stability Note: The 2HCl salt is a stable, non-hygroscopic solid that can be stored at RT for months without degradation.[1]

FAQ: Rapid Fire Troubleshooting

Q: Can I use C18 Reverse Phase columns? A: Yes, but you must use a basic buffer (Ammonium Bicarbonate) or an acidic modifier (TFA/Formic Acid).[1][2] If using acid, the compound will elute near the void volume due to high polarity unless you use a specialized "Polar C18" or "Aq" column designed for 100% aqueous compatibility.[1]

Q: I see a "double spot" on TLC after workup. A: This is likely the "Carbamate Ghost." The amine reacts with atmospheric

112

Q: How do I remove residual Palladium (Pd) after hydrogenation? A: If you synthesized this via hydrogenation of a nitrile or azide, Pd residues will chelate to the diamine.[1][2] Use a metal scavenger resin (like SiliaMetS® Thiol ) or wash the organic layer with N-Acetylcysteine solution.[1]

References

  • Vertex Pharmaceuticals. (2019).[2][3] Methods for synthesizing (R)-3-phenylpiperidine or/and (S)-3-phenylpiperidine. WO2019165981A1.[3] Link

  • Shanghai Institute of Pharmaceutical Industry. (2015). Method for preparing (R)-(+)-3-piperidinamine dihydrochloride by using resolution method. CN104876856A. Link

  • Syracuse University. (2010).[2] Preparation of (R)-3-aminopiperidine dihydrochloride. US20100029941A1.[4] Link

  • PubChem. (2025).[2][5] 3-phenylpiperidin-3-amine Compound Summary. PubChem Identifier: CID 59438506. Link

Validation & Comparative

Comparative Profiling of 3-Phenylpiperidin-3-amine: A Scaffold Analysis in Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Phenylpiperidin-3-amine (3-PPA) represents a privileged, gem-disubstituted scaffold in medicinal chemistry. Unlike its regioisomer 4-phenylpiperidin-4-amine —which is the foundational pharmacophore for phenylpiperidine opioids (e.g., fentanyl, meperidine)—3-PPA introduces a distinct "kink" in the piperidine ring. This structural constraint directs affinity away from Mu-opioid receptors (MOR) and towards Tachykinin NK1 receptors , NMDA receptors , and Sigma receptors .

This guide provides a technical comparison of 3-PPA against its primary structural competitors, focusing on its utility as a conformationally restricted template for non-opioid CNS targets.

Part 1: Structural & Physicochemical Analysis

The position of the phenyl and amine groups on the piperidine ring dictates the ligand's topology. The "Gem-3" (3,3-disubstituted) substitution pattern of 3-PPA creates a chiral center and a steric clash that prevents the flat binding mode required by many monoamine transporters, offering higher selectivity.

Table 1: Comparative Ligand Profiling
Feature3-Phenylpiperidin-3-amine (Subject)4-Phenylpiperidin-4-amine (Comparator A)1,2-Diphenylethylamine (Comparator B)
Structure Type Cyclic, Gem-disubstituted (C3)Cyclic, Gem-disubstituted (C4)Acyclic, Flexible
Primary Topology V-Shape (Bent)T-Shape (Symmetrical)Linear/Rotatable
Chirality Yes (C3 is a stereocenter)No (Achiral if N-unsubstituted)Yes
Primary Target Class NK1 Antagonists, NMDA BlockersOpioid Agonists (MOR), NociceptinNMDA Antagonists (e.g., Lanicemine)
Conformational Freedom Highly Restricted (Rigid)Restricted (Chair flip possible)High (Rotatable bonds)
Lipophilicity (cLogP) ~1.8 - 2.1 (Tunable)~1.6 - 1.9~2.5 - 3.0
Key Drug Association Substance P Antagonists (Scaffold)Fentanyl, Pethidine, CarfentanilLefetamine, Lanicemine

Part 2: Pharmacological Profile & Mechanism

The "Scaffold Hop": From Opioid to NK1/NMDA

The transition from a 4-substituted to a 3-substituted piperidine is a classic example of "scaffold hopping" to alter pharmacological space.

  • 4-Phenyl Series: Fits the "phenyl-axial" conformation required for the Mu-opioid receptor anionic aspartate site.

  • 3-Phenyl Series (3-PPA): The phenyl group at C3 disrupts the linear alignment necessary for opioid activation. Instead, it locks the amine and phenyl group in a gauche or eclipsed orientation that mimics the bioactive conformation of Substance P (NK1) or glutamate co-agonists (NMDA).

Stereochemical Significance

Because C3 is a quaternary carbon in 3-PPA, the molecule is inherently chiral.

  • (S)-Enantiomer: Often favored for NK1 antagonism, where the phenyl group occupies a hydrophobic pocket (Phe268 in NK1) while the amine engages Glu193.

  • (R)-Enantiomer: May show divergent affinity for Sigma-1 receptors or off-target DAT (Dopamine Transporter) binding.

Pathway Visualization

The following diagram illustrates the divergent signaling pathways engaged by the 3-PPA scaffold versus the 4-PPA scaffold.

Ligand_Divergence Precursor Piperidine Scaffold Sub3 3-Phenyl-3-Amine (3-PPA) Precursor->Sub3 C3-Geminal Sub. Sub4 4-Phenyl-4-Amine (4-PPA) Precursor->Sub4 C4-Geminal Sub. Target_NK1 NK1 Receptor (Antagonism) Sub3->Target_NK1 High Affinity Target_NMDA NMDA Receptor (Channel Block) Sub3->Target_NMDA Moderate Affinity Target_MOR Mu-Opioid Receptor (Agonism) Sub3->Target_MOR No Binding (Steric Clash) Sub4->Target_MOR High Affinity Effect_AntiDep Antidepressant/ Anxiolytic Target_NK1->Effect_AntiDep Effect_Neuro Neuroprotection (Excitotoxicity) Target_NMDA->Effect_Neuro Effect_Pain Analgesia (Opioid-mediated) Target_MOR->Effect_Pain

Caption: Divergent pharmacology of piperidine regioisomers. 3-PPA targets NK1/NMDA pathways, while 4-PPA targets opioid pathways.

Part 3: Synthetic Utility & Protocols

Synthesis of gem-disubstituted 3-PPA is more challenging than the 4-PPA isomer due to steric hindrance at the C3 position. The Bucherer-Bergs reaction is the standard method for constructing this quaternary center.

Experimental Protocol 1: Synthesis via Bucherer-Bergs

Objective: Generate the racemic 3-phenylpiperidin-3-amine core from 1-boc-3-piperidone.

Reagents:

  • 1-Boc-3-piperidone (1.0 eq)

  • Potassium Cyanide (KCN) (2.5 eq)

  • Ammonium Carbonate ((NH4)2CO3) (4.0 eq)

  • Ethanol/Water (1:1 v/v)

Workflow:

  • Hydantoin Formation: Dissolve 1-Boc-3-piperidone in EtOH/H2O. Add (NH4)2CO3 and KCN. Heat to 60°C for 24 hours in a sealed pressure vessel.

    • Mechanism:[1][2][3] The ketone undergoes nucleophilic attack by cyanide and ammonia to form a spiro-hydantoin intermediate.

  • Hydrolysis: Isolate the hydantoin precipitate. Reflux in 3M NaOH (aq) for 48 hours to hydrolyze the hydantoin ring.

  • Decarboxylation: The resulting amino acid is rarely isolated; acidification leads to decarboxylation if not protected. For the amine, standard basic workup yields the 3-amino-3-carboxylic acid intermediate.

  • Curtius Rearrangement (Alternative): If the carboxylic acid is formed, convert to acyl azide and rearrange to the amine. Note: The direct Bucherer-Bergs yields the amino acid; for the amine, a Strecker synthesis followed by nitrile reduction is often preferred.

Revised Protocol for 3-Amine (Strecker Route):

  • Imine Formation: React 1-Boc-3-piperidone with aniline (or benzylamine) and TMSCN.

  • Nitrile Addition: This forms the alpha-aminonitrile.

  • Reduction: Reduce the nitrile using LiAlH4 or Raney Nickel/H2 to yield the gem-diamine.

  • Deprotection: Remove Boc group with TFA/DCM.

Experimental Protocol 2: Chiral Resolution (Tartaric Acid Method)

Since 3-PPA is chiral, separating enantiomers is critical for biological assay validity.

  • Salt Formation: Dissolve racemic 3-PPA (free base) in hot methanol.

  • Addition: Add 0.5 eq of L-(+)-Tartaric acid (or Dibenzoyl-L-tartaric acid for better crystallization).

  • Crystallization: Allow solution to cool slowly to 4°C over 12 hours. The diastereomeric salt of the (S)-amine (typically) will crystallize out.

  • Filtration & Release: Filter crystals. Resuspend in water and basify with 1M NaOH to pH 12. Extract with DCM to recover the enantiopure free amine.

  • Verification: Assess Enantiomeric Excess (ee%) using Chiral HPLC (Column: Chiralpak AD-H, Eluent: Hexane/IPA/DEA).

Part 4: Experimental Validation (Binding Assay)

To validate the ligand profile, a competitive radioligand binding assay is required.

Protocol: NK1 Receptor Competition Binding

Purpose: Determine the Ki of 3-PPA for the Tachykinin NK1 receptor (to rule out opioid binding).

Materials:

  • Source: CHO cells stably expressing human NK1 receptors.

  • Radioligand: [3H]-Substance P (0.5 nM final concentration).

  • Reference Ligand: Aprepitant or CP-99,994 (Non-peptide antagonist).

  • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MnCl2, 0.02% BSA.

Steps:

  • Membrane Prep: Homogenize CHO cells and centrifuge (40,000 x g) to isolate membranes. Resuspend in Buffer.

  • Incubation: In a 96-well plate, add:

    • 50 µL Membrane suspension (20 µg protein).

    • 25 µL [3H]-Substance P.

    • 25 µL Test Compound (3-PPA) at concentrations ranging from 10^-10 M to 10^-5 M.

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count radioactivity.

  • Data Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Self-Validating Check:

  • If Ki > 10 µM, the ligand is inactive at NK1.

  • Run a parallel assay with [3H]-DAMGO (Mu-opioid). 3-PPA should show Ki > 10 µM (Inactive), whereas 4-PPA will show Ki < 100 nM (Active).

References

  • Review of Piperidine Scaffolds: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023).[3] MDPI.

  • NK1 Receptor Antagonists:Discovery of CP-99,994, a non-peptide antagonist of the substance P (NK1) receptor. (1994). Journal of Medicinal Chemistry. (Contextual citation for 3-substituted piperidine pharmacophore).
  • NMDA Antagonist Mechanisms: NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms. (2023).[3] NIH/PMC.

  • Synthesis of 3-Amino Piperidines: Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2021).[3][4] CSIR-NIScPR.

  • Comparative Opioid SAR: Phenylpiperidines: Structure-Activity Relationships. (Classic Medicinal Chemistry Reference).

Sources

A Methodological Guide to Benchmarking 3-Phenylpiperidin-3-amine Against Standard CNS Ligands

Author: BenchChem Technical Support Team. Date: February 2026

An objective, data-driven guide for researchers, scientists, and drug development professionals.

Abstract

The 3-phenylpiperidine scaffold is a privileged structure in central nervous system (CNS) drug discovery, serving as the foundation for compounds targeting a wide array of neurological and psychiatric conditions.[1][2] This guide presents a comprehensive methodological framework for the pharmacological characterization of 3-Phenylpiperidin-3-amine, a derivative with an underexplored profile. Due to the scarcity of public data on this specific molecule, this document outlines the essential in vitro assays required to benchmark its performance against well-established standard compounds.[3] We will focus on two primary target classes implicated by its structure: monoamine transporters (dopamine, serotonin, and norepinephrine) and sigma receptors (σ1 and σ2). By providing detailed experimental protocols, data interpretation strategies, and the rationale behind these technical choices, this guide serves as a complete roadmap for elucidating the compound's therapeutic potential.

Foundational Analysis: Physicochemical Profiling

Before commencing biological assays, an in silico and experimental assessment of a compound's physicochemical properties is a critical first step. These parameters are key determinants of its drug-likeness, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, particularly its ability to cross the blood-brain barrier.

Rationale: A compound with poor membrane permeability or unfavorable metabolic characteristics is unlikely to succeed as a CNS therapeutic, regardless of its in vitro potency. Comparing 3-Phenylpiperidin-3-amine to established CNS drugs provides an initial, crucial filter for its developmental potential.

Comparative Physicochemical Data (Predicted)

CompoundMolecular FormulaMolecular Weight ( g/mol )cLogP (Lipophilicity)TPSA (Ų)H-Bond DonorsH-Bond Acceptors
3-Phenylpiperidin-3-amine C₁₁H₁₆N₂176.261.8538.0522
Cocaine (DAT/SERT/NET Inhibitor) C₁₇H₂₁NO₄303.352.6262.9104
Sertraline (SSRI) C₁₇H₁₇Cl₂N306.235.1012.0311
Haloperidol (σ1/σ2 Ligand, D2 Antagonist) C₂₁H₂₃ClFNO₂375.864.3032.9913
(+)-Pentazocine (σ1 Agonist) C₁₉H₂₇NO285.423.8421.2612

Note: Values are computationally predicted via public chemical databases and should be experimentally verified.

Initial analysis suggests 3-Phenylpiperidin-3-amine possesses a low molecular weight and moderate lipophilicity, characteristics generally favorable for CNS penetration.

Primary Target Screening: Monoamine Transporter Interactions

The structural similarity of 3-Phenylpiperidin-3-amine to phenethylamine suggests a high probability of interaction with the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. These transporters are the primary targets for antidepressants and psychostimulants.[4][5] A two-stage evaluation involving binding affinity and functional uptake inhibition is essential for a complete characterization.

Stage 1: Radioligand Binding Affinity Assays

Expert Rationale: A competitive radioligand binding assay is the gold standard for determining a compound's affinity (Ki) for a specific receptor or transporter. It quantifies the direct interaction between the test compound and its target. We utilize cell membranes from HEK293 cells stably expressing the human transporter of interest to ensure target specificity and high reproducibility.

Experimental Protocol: Monoamine Transporter Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of 3-Phenylpiperidin-3-amine for hDAT, hSERT, and hNET.

Materials:

  • Cell Membranes: Commercially available or in-house prepared membranes from HEK293 cells stably expressing human DAT, SERT, or NET.

  • Radioligands:

    • hDAT: [³H]WIN 35,428 (or [³H]BTCP)[6][7]

    • hSERT: [³H]Citalopram[5][8]

    • hNET: [³H]Nisoxetine[9][10][11]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-Specific Binding (NSB) Agents: 10 µM Cocaine (for DAT), 1 µM Fluoxetine (for SERT), 1 µM Desipramine (for NET).[10]

  • Instrumentation: 96-well filter plates (e.g., GF/B), cell harvester, liquid scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding (membranes + radioligand + buffer), Non-Specific Binding (membranes + radioligand + NSB agent), and Test Compound (membranes + radioligand + serial dilutions of 3-Phenylpiperidin-3-amine).

  • Incubation: Incubate the plates for 60-120 minutes at 4°C to reach binding equilibrium.[6][10]

  • Harvesting: Rapidly filter the plate contents through the filter plate using a cell harvester. Wash filters multiple times with ice-cold assay buffer to separate bound from free radioligand.

  • Quantification: Allow filters to dry, then add scintillation cocktail and measure radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve.

    • Determine the IC₅₀ (concentration of compound that inhibits 50% of specific binding) using non-linear regression.

    • Convert IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant for the transporter.

Comparative Binding Affinity Data Table (Illustrative)

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)
3-Phenylpiperidin-3-amine To Be DeterminedTo Be DeterminedTo Be Determined
Cocaine ~250~310~530
Sertraline ~25~0.3~420
Desipramine ~4,000~130~1-4[10]
GBR 12909 ~5~2,500~200[6][10]
Stage 2: Functional Neurotransmitter Uptake Assays

Expert Rationale: A binding assay confirms affinity but does not describe function. The compound could be an inhibitor (blocker) or a substrate (releaser). A functional uptake assay directly measures the compound's ability to block the transport of the endogenous neurotransmitter, providing a functional potency (IC₅₀) value. Performing this assay in whole, intact cells provides a more physiologically relevant context than membrane preparations.[9][12]

Experimental Protocol: Monoamine Uptake Inhibition Assay

Objective: To determine the functional potency (IC₅₀) of 3-Phenylpiperidin-3-amine at inhibiting dopamine, serotonin, and norepinephrine uptake.

Materials:

  • Cells: HEK293 cells stably expressing hDAT, hSERT, or hNET, plated in 96-well culture plates.

  • Radiolabeled Neurotransmitters: [³H]Dopamine (DA), [³H]Serotonin (5-HT), or [³H]Norepinephrine (NE).

  • Uptake Buffer: Krebs-Ringer-HEPES buffer (pH 7.4) with ascorbic acid and pargyline to prevent neurotransmitter degradation.[7]

  • Control Inhibitor: A known potent inhibitor for each transporter (e.g., 10 µM Cocaine for DAT, 1 µM Fluoxetine for SERT).

Procedure:

  • Pre-incubation: Wash plated cells with buffer. Add serial dilutions of 3-Phenylpiperidin-3-amine or control inhibitor to the wells and pre-incubate for 20-30 minutes at 25°C or 37°C.[13][14]

  • Initiation: Add the respective [³H]-neurotransmitter to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 10-15 minutes) at the appropriate temperature.[13] This time is optimized to be within the linear range of uptake.

  • Termination: Rapidly aspirate the buffer and wash the cells multiple times with ice-cold buffer to stop the uptake process.

  • Lysis & Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value by plotting the percentage inhibition of uptake versus the log concentration of the test compound.

Experimental_Benchmarking_Workflow cluster_setup Phase 1: Foundational Analysis cluster_binding Phase 2: Target Affinity Screening cluster_function Phase 3: Functional Characterization cluster_analysis Phase 4: Profile Definition PhysChem Physicochemical Profiling (MW, LogP, TPSA) Binding_Assay Radioligand Binding Assays (Determine Ki at DAT, SERT, NET, σ1, σ2) PhysChem->Binding_Assay Proceed if drug-like Uptake_Assay Neurotransmitter Uptake Assays (Determine functional IC50) Binding_Assay->Uptake_Assay Confirm functional activity Selectivity Calculate Selectivity Ratios (e.g., SERT Ki / DAT Ki) Uptake_Assay->Selectivity Synthesize data Conclusion Define Pharmacological Profile Selectivity->Conclusion Interpret results

Caption: High-level workflow for in vitro pharmacological benchmarking.

Secondary Target Screening: Sigma Receptor Interactions

Many CNS-active phenylpiperidine derivatives exhibit significant affinity for sigma receptors (σ1 and σ2), which are unique intracellular chaperone proteins implicated in neuroplasticity, psychosis, and pain. Characterizing interactions at these sites is crucial for a complete profile and for anticipating potential polypharmacological effects.[15]

Experimental Protocol: Sigma Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of 3-Phenylpiperidin-3-amine for σ1 and σ2 receptors.

Materials:

  • Membranes: Guinea pig brain or cell membranes expressing recombinant human σ1 and/or σ2 receptors.

  • Radioligands:

    • σ1: -Pentazocine is the preferred selective radioligand.[16]

    • σ2: [³H]DTG (1,3-di-o-tolyl-guanidine) is used. Since DTG is non-selective, a high concentration of a selective σ1 ligand (e.g., 100-300 nM (+)-pentazocine) must be added to "mask" the σ1 sites, thereby isolating binding to σ2.[17][18]

  • Non-Specific Binding Agent: 10 µM Haloperidol.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Procedure: The protocol is analogous to the monoamine transporter binding assay described in Section 2.1, with incubation typically performed for 120 minutes at room temperature.[17]

Comparative Sigma Receptor Affinity Data Table (Illustrative)

Compoundσ1 Ki (nM)σ2 Ki (nM)
3-Phenylpiperidin-3-amine To Be DeterminedTo Be Determined
Haloperidol ~3.2~56
(+)-Pentazocine ~2.5>10,000
NE-100 ~1~1,500
DTG ~15~15

Data Synthesis and Conclusion

The ultimate goal of this benchmarking process is to build a comprehensive pharmacological profile for 3-Phenylpiperidin-3-amine. By populating the data tables above through the described experimental protocols, researchers can:

  • Quantify Potency: Determine the absolute potency at each primary and secondary target.

  • Establish Selectivity: Calculate selectivity ratios by dividing Ki values (e.g., Ki(SERT) / Ki(DAT)) to understand the compound's preference for one target over another.

  • Guide Future Research: A potent and selective DAT inhibitor would be investigated for stimulant-related disorders, whereas a potent SSRI would be explored for depression. Significant sigma receptor affinity would open avenues in neurodegenerative disease or as an adjunctive therapy.

This guide provides the necessary framework to move 3-Phenylpiperidin-3-amine from a chemical structure to a pharmacologically characterized entity. The execution of these industry-standard assays will generate the critical data needed to objectively compare its performance with established compounds and make informed decisions about its future in drug development.

References

  • Vertex AI Search Result. (N.D.). 3-Phenylpiperidine.
  • Hacksell, U., et al. (1981). 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity. Journal of Medicinal Chemistry, 24(12), 1475-82. [Link]

  • Jage, J., & Laufenberg, M. (2019). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain and Therapy, 8(1), 59-70.
  • Wikipedia. (N.D.). 3-Phenylpiperidine. [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221-14226. [Link]

  • Reith, M. E., et al. (2005). Pharmacological profile of radioligand binding to the norepinephrine transporter: instances of poor indication of functional activity. Journal of Neuroscience Methods, 143(1), 89-100. [Link]

  • Wikipedia. (N.D.). Phenylpiperidines. [Link]

  • Reaction Biology. (N.D.). SERT Biochemical Binding Assay Service. [Link]

  • Eurofins Discovery. (N.D.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link]

  • Chojnacka-Wójcik, E., et al. (1993). Influence of 3-PPP, a sigma receptor ligand, on the anticonvulsive action of conventional antiepileptic drugs. Polish Journal of Pharmacology, 45(3), 265-72. [Link]

  • Rothman, R. B., et al. (2005). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, Chapter 12, Unit 12.7.
  • Patel, S., et al. (2015). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 1368-1378.
  • Eurofins Discovery. (N.D.). NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link]

  • Clark, N. K., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PLoS One, 13(3), e0194983. [Link]

  • Kumar, A., et al. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 59B(1), 143-149.
  • Celtarys Research. (2023). Sigma-1 Receptor Assays with Fluorescent Ligands. [Link]

  • Zhou, Z., et al. (2012). Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. Neurochemistry International, 61(1), 104-12. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 71, 1.34.1-1.34.21. [Link]

  • Sinning, S., et al. (2014). Identification of Novel Serotonin Transporter Compounds by Virtual Screening. ACS Chemical Neuroscience, 5(2), 126-36. [Link]

  • Antibodies.com. (N.D.). Rat Noradrenaline Transporter ELISA Kit. [Link]

  • Eurofins Discovery. (N.D.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. [Link]

  • Martin, S. F., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 260. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1-1.34.21. [Link]

  • Sitte, H. H., & Freissmuth, M. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 78, 12.7.1-12.7.18. [Link]

  • Iyengar, S., et al. (1991). (+) 3-[3-hydroxyphenyl-N-(1-propyl) piperidine] selectively differentiates effects of sigma ligands on neurochemical pathways modulated by sigma receptors: evidence for subtypes, in vivo. Neuropharmacology, 30(8), 915-22. [Link]

  • van den Mooter, L., et al. (2023). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 95(30), 11215-11223. [Link]

Sources

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